Product packaging for Holmium(3+)(Cat. No.:CAS No. 22541-22-6)

Holmium(3+)

Cat. No.: B1196784
CAS No.: 22541-22-6
M. Wt: 164.93033 g/mol
InChI Key: SCKNFLZJSOHWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Holmium(3+) in Contemporary Inorganic and Materials Chemistry

The significance of the holmium(3+) ion in modern chemistry stems directly from its fundamental electronic structure. The partially filled 4f orbitals, shielded by outer electron shells, result in sharp, well-defined electronic transitions. samaterials.com This leads to characteristic and narrow luminescent emission bands, a property that is highly sought after for optical materials. wikipedia.orgmdpi.com Trivalent holmium ions exhibit fluorescent properties that are utilized in specialized laser and glass-coloring applications. wikipedia.org For instance, holmium(III) oxide solutions have sharp optical absorption peaks that make them useful as a calibration standard for optical spectrophotometers. wikipedia.org

Perhaps most notably, holmium possesses the highest magnetic moment (10.6 µB) of any naturally occurring element. stanfordmaterials.comamericanelements.com This exceptional magnetic strength is a key driver of its use in materials science. stanfordmaterials.com The Ho³⁺ ion's large magnetic anisotropy and the hyperfine interactions with its half-integer nuclear spin are critical for the design of high-performance magnetic materials. nih.gov This has led to intensive research into holmium-containing compounds for creating the strongest artificially generated magnetic fields and for their application in data storage and quantum computing. stanfordmaterials.comwikipedia.orgchemistrycool.com The stability of the Ho³⁺ oxidation state is also a desirable feature, contributing to the durability and reliability of materials in which it is incorporated. samaterials.com

Overview of Key Research Domains for Holmium(3+) Compounds

Research involving holmium(3+) compounds is concentrated in several key high-technology domains. These areas leverage the ion's unique magnetic and optical properties to push the boundaries of material performance and functionality.

Magnetic Materials: The unparalleled magnetic strength of holmium makes its trivalent ion a critical component in advanced magnetic materials. stanfordmaterials.comchemistrycool.com

Single-Molecule Magnets (SMMs): A significant area of research is the synthesis of mononuclear holmium(III) complexes that function as single-molecule magnets. acs.org These molecules can exhibit slow relaxation of magnetization, a property essential for potential applications in high-density data storage and spintronics. nih.govacs.org Studies have shown that the coordination environment, such as a pentagonal-bipyramidal geometry, can be crucial for inducing these remarkable magnetic properties. nih.gov

Cryogenic Magnetic Refrigeration (CMR): Holmium(III)-based SMMs are being investigated as molecular cryomagnetic coolants. acs.org Their significant magnetocaloric effect, particularly at temperatures near hydrogen liquefaction, makes them promising candidates for future refrigeration technologies. acs.org

High-Strength Magnetic Fields: Due to its high magnetic moment, holmium is used as a pole piece or magnetic flux concentrator within high-strength magnets to create some of the most powerful known magnetic fields. americanelements.com

Luminescent Materials and Optics: The distinct optical properties of Ho³⁺ are exploited in a wide range of applications.

Solid-State Lasers: Holmium is a critical dopant in yttrium-aluminum-garnet (YAG) crystals to create Ho:YAG lasers. qsrarematerials.com These lasers emit at wavelengths around 2 micrometers, which is useful in various technological fields. wikipedia.org

Glass and Ceramic Colorants: Holmium(III) oxide is used as a colorant for cubic zirconia and glass, imparting yellow or red colors depending on the lighting conditions. stanfordmaterials.comwikipedia.orgamericanelements.com

Optical Devices and Phosphors: The sharp emission lines of Ho³⁺ ions are valuable in specialized optical filters. samaterials.com Research into holmium(III) complexes, often using organic ligands to enhance emission through the "antenna effect," aims to develop bright emitters for thin-film devices and near-infrared (NIR) applications. mdpi.comnih.gov For example, certain Ho³⁺ complexes with β-diketonate anions show strong characteristic emission bands in the visible and NIR regions. mdpi.comnih.gov

Quantum Information Processing: The quantum properties of individual holmium atoms are at the forefront of research into next-generation computing.

Quantum Computing: Researchers are exploring holmium as a potential candidate for building quantum computers. wikipedia.org

High-Density Data Storage: In a significant breakthrough, researchers demonstrated the ability to store a single bit of data on a single holmium atom, highlighting its potential to revolutionize information storage. stanfordmaterials.comwikipedia.org The unique properties of mononuclear holmium(III) derivatives make them promising as qubits for quantum information processing technologies. acs.org

Catalysis: While a more niche area, the catalytic activity of the Ho³⁺ ion is also a subject of research. It has been explored as a catalyst for specific chemical reactions, such as the ortho-para hydrogen conversion. britannica.com Holmium compounds are also studied for their potential as specialty catalysts in various chemical processes. samaterials.comwikipedia.org

Research DomainSpecific Application / FindingRelevant Holmium(3+) Property
Magnetic Materials Single-Molecule Magnets (SMMs) nih.govacs.orgLarge magnetic anisotropy, hyperfine interactions
Cryogenic Magnetic Refrigeration acs.orgMagnetocaloric effect
Luminescent Materials Solid-State Lasers (e.g., Ho:YAG) wikipedia.orgqsrarematerials.comSharp f-f electronic transitions, NIR emission
Glass and Cubic Zirconia Colorants stanfordmaterials.comamericanelements.comDistinct optical absorption peaks
Quantum Information Single-Atom Data Storage wikipedia.orgUnique magnetic and quantum states
Qubits for Quantum Computing acs.orgQuantum coherence properties
Catalysis Ortho-para hydrogen conversion britannica.comElectronic properties of the Ho³⁺ ion

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ho+3 B1196784 Holmium(3+) CAS No. 22541-22-6

Properties

CAS No.

22541-22-6

Molecular Formula

Ho+3

Molecular Weight

164.93033 g/mol

IUPAC Name

holmium(3+)

InChI

InChI=1S/Ho/q+3

InChI Key

SCKNFLZJSOHWIV-UHFFFAOYSA-N

SMILES

[Ho+3]

Canonical SMILES

[Ho+3]

Origin of Product

United States

Advanced Synthetic Methodologies for Holmium 3+ Containing Materials

Solution-Phase Synthesis Techniques for Holmium(3+) Precursors and Nanostructures

Solution-phase methods are widely used for their ability to facilitate precise control over particle size, morphology, and crystallinity at relatively lower temperatures compared to solid-state reactions.

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, under high temperature and pressure conditions in a sealed vessel vulcanchem.com. These techniques are particularly effective for synthesizing crystalline holmium(3+) compounds with controlled dimensionality and enhanced thermal stability.

Solvothermal synthesis has been employed for the preparation of various holmium compounds, including holmium sulfate (B86663) and holmium selenidostannates(IV) vulcanchem.comscilit.com. A diethylenetriamine-templated holmium sulfate, (H₃dien)[Ho(SO₄)₃(H₂O)₂], was synthesized solvothermally, yielding a single-chain structure researchgate.net. Similarly, new holmium selenidostannates(IV), such as [Ho(dap)₄]₂[Sn₂Se₆]Cl₂ and {[Ho(dien)₂]₂(μ₂-OH)₂}[Sn₂Se₆], have been prepared using solvothermal methods, showcasing unique structural properties scilit.com. Europium-doped holmium aluminum garnet (Ho₃Al₅O₁₂, HoAG) has also been synthesized solvothermally, with single-phase HoAG obtained at temperatures as low as 220°C researchgate.net.

Controlled precipitation and sol-gel methods are versatile techniques for producing holmium(3+)-containing materials, including nanoparticles and thin films, often with good homogeneity and stoichiometry.

Controlled Precipitation: This method involves the formation of a solid from a solution by increasing the concentration of the solute beyond its saturation point, often by adjusting pH or temperature. Holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs) have been synthesized via a co-precipitation route, allowing for control over their size, shape, and magnetic properties mdpi.comnih.gov. This technique has proven to be simple and efficient for preparing Ho-doped SPIONs for various applications mdpi.comnih.gov. Holmium orthoferrite (HoFeO₃) nanoparticles have also been synthesized by a co-precipitation method involving the hydrolysis of Ho(III) and Fe(III) cations in boiling water with aqueous ammonia (B1221849) solution, followed by annealing to form the single-phase product with particle sizes below 50 nm metall-mater-eng.com. Homogeneous precipitation in a polyol medium has been used to synthesize uniform, nanometer-sized HoPO₄ particles, with size tunability ranging from 27 nm to 80 nm by varying the phosphoric acid concentration csic.es.

Sol-Gel Routes: The sol-gel process involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network, followed by drying and calcination to form the desired solid material. This method offers excellent control over the homogeneity and purity of the final product. Nanopowders of holmium zirconate (Ho₂Zr₂O₇) have been successfully synthesized through an alginate-based sol-gel technique, involving ion-exchange between a complex metal-ion solution and sodium alginate gel, followed by thermal decomposition at 600-700°C whiterose.ac.uk. This method yielded fine crystalline nanopowders with negligible non-stoichiometry whiterose.ac.uk. Holmium orthoferrite (HoFeO₃) nanoparticles have also been prepared using a sol-gel method from an aqueous solution in the presence of polyvinyl alcohol (PVA) as a stabilizer mathnet.ruresearchgate.net. This approach allows for the formation of nanocrystalline holmium orthoferrite with specific magnetic properties mathnet.ruresearchgate.net. Furthermore, sol-gel derived transparent homogeneous hybrid materials doped with holmium(III) complexes have been successfully synthesized, demonstrating near-infrared luminescent properties acs.org. A novel hybrid photocatalyst, holmium aluminum garnet nanostructures modified graphitic carbon nitride (HoAG/g-C₃N₄), was synthesized using a facile sol-gel route and thermal polycondensation methods, showing enhanced visible light absorption due to the Ho³⁺ ions researchgate.net.

These methods offer advanced control over the morphology and nanostructure of holmium(3+)-containing materials.

Template-Assisted Syntheses: This approach utilizes a pre-existing structure (template) to guide the growth and shape of the desired material. While specific detailed research findings on template-assisted synthesis solely for holmium(3+) architectures are less extensively documented in general literature compared to other rare earths, the principle can be applied. For example, in solvothermal synthesis, organic amines can act as templates to direct the formation of unique holmium sulfate structures vulcanchem.com. The use of organic surfactants like oleic acid and oleylamine (B85491) in solvothermal procedures has also been shown to influence the formation of monoclinic KLu(WO₄)₂ nanocrystals doped with holmium(III) and thulium(III), leading to controlled size and no agglomeration nih.gov.

Microemulsion Syntheses: Microemulsion methods involve the formation of thermodynamically stable isotropic dispersions of two immiscible liquids, stabilized by an interfacial film of surfactant molecules. These microenvironments can act as nanoreactors, controlling the size and shape of precipitated nanoparticles. While direct examples focusing solely on holmium(3+) architectures via microemulsion are not explicitly detailed in the provided search results, this technique is generally applicable for the synthesis of various rare-earth nanoparticles due to its ability to control particle growth within confined spaces.

Thin Film and Coating Deposition Techniques for Holmium(3+)-Doped Materials

The fabrication of thin films and coatings doped with Holmium(3+) is crucial for their integration into various optical, electronic, and magnetic devices. Several advanced deposition techniques are employed to control film thickness, composition, and structural properties, ensuring optimal performance.

Sputtering TechniquesSputtering is a physical vapor deposition (PVD) method widely used for depositing thin films by bombarding a target material with high-energy ions, causing atoms to be ejected and subsequently deposited onto a substrateamericanelements.cominesc-mn.pt. Holmium sputtering targets, typically with purity ≥99%, are available in various forms like discs or custom shapes for thin film deposition in semiconductor and display fabrication, optical coatings, and researchsamaterials.com. Holmium oxide (Ho₂O₃) sputtering targets are also utilized to produce highly uniform and high-quality holmium oxide filmsamericanelements.comattelements.com.

RF-Magnetron Sputtering: This technique is particularly effective for depositing amorphous films. For instance, amorphous aluminum nitride (AlN) thin films doped with Ho³⁺ have been successfully deposited using RF-magnetron sputtering from solid aluminum targets in a nitrogen atmosphere optica.org. The addition of gadolinium (Gd) in these films has been shown to enhance the green emission of holmium ions, making them suitable for high-efficiency light-emitting devices and display technologies optica.org.

Reactive Sputtering: In the context of Al₂O₃:Ho³⁺ film deposition, reactive sputtering involves accelerating Ar³⁺ ions to bombard aluminum and holmium targets while oxygen gas is supplied for reaction, forming the desired film on a heated substrate researchgate.net. This method allows for the control of lasing wavelength by adjusting the film thickness, as demonstrated by shifts from 2050.2 nm to 2022.7 nm and 2101.4 nm to 2072.6 nm when the film thickness was reduced from 1.14 µm to 0.91 µm researchgate.net.

Atomic Layer Deposition (ALD)ALD is a highly controlled thin-film deposition technique, a subclass of chemical vapor deposition (CVD), that relies on sequential, self-limiting gas-phase chemical processesnorthwestern.eduwikipedia.org. This method allows for precise thickness control and conformal coatings, even on complex geometrieswikipedia.org.

Nanolaminate thin films of titanium dioxide (TiO₂) and holmium oxide (Ho₂O₃) have been grown on silicon substrates using ALD at 300 °C diva-portal.org. This process utilized alkoxide and β-diketonate based metal precursors, specifically Ho(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato), and ozone (O₃) as the oxygen source diva-portal.org. As-deposited films were smooth and amorphous, forming Ho₂Ti₂O₇ upon annealing at higher temperatures (800 °C and above) diva-portal.org.

Pulsed Laser Deposition (PLD)PLD is a versatile technique for depositing thin films, especially for complex oxides, by ablating a target with a high-power pulsed lasernih.goveuropean-mrs.com.

Ho³⁺-doped bismuth(III) oxide (Bi₂O₃) thin films have been prepared by PLD on glass substrates nih.gov. These films showed an intense green band emission at 548 nm and weaker emissions at 654 nm and 753 nm when excited at 450 nm nih.gov. The structural, surface morphological, and optical properties, as well as photocatalytic activity, were investigated, showing that Ho³⁺ doping can improve photocatalysis by distorting the host lattice and reducing electron-hole recombination nih.gov.

Sol-Gel MethodThe sol-gel method is a chemical solution deposition technique that involves the formation of a colloidal suspension ("sol") from liquid precursors, which then transitions into a gel and finally into a solid filmsigmaaldrich.com. This method is known for its ability to produce a wide range of inorganic and hybrid composite materials.

Holmium(3+)-doped silica (B1680970) glass has been prepared using the sol-gel technique, with holmium(III) chloride hexahydrate (HoCl₃·6H₂O) serving as the Ho³⁺ source atlantis-press.comresearchgate.net. The process involved a molar ratio of tetraethyl orthosilicate (B98303) (TEOS):H₂O:C₂H₅OH:HNO₃ of 1:5.5:3.5:0.1. Annealing the porous silica gel up to 1000 °C resulted in densified glass samples with a density of 2.2 g/cm³ and a refractive index of 1.46 atlantis-press.com. Photoluminescence peaks were observed at 490 nm, 550 nm, 662 nm, and 756 nm, attributed to radiative relaxations from excited states atlantis-press.com.

Undoped and holmium-doped zinc oxide (ZnO) thin films have also been synthesized via the sol-gel method, utilizing zinc acetate (B1210297) dihydrate and holmium nitrate (B79036) pentahydrate as precursors scientific.net. These films exhibited n-type conduction and varying magnetic properties depending on the holmium concentration scientific.net.

Chemical Bath Deposition (CBD)CBD is an economical method for growing thin films from a chemical solution.

Holmium (Ho) doped copper indium sulphide (CuInS₂) thin films have been synthesized using the chemical bath deposition method at a constant bath temperature of 80 °C imanagerpublications.comimanagerpublications.com. These films showed high transmittance (up to 90% between 540-620 nm) and a larger band gap of 2.2 eV compared to bulk CuInS₂, indicating their potential for use in solar cells imanagerpublications.comimanagerpublications.com.

Deposition TechniqueHolmium PrecursorHost MaterialKey Findings/Properties
RF-Magnetron Sputtering optica.orgresearchgate.netHolmium target, Holmium oxide targetAlN, Al₂O₃Enhanced green emission with Gd co-doping in AlN:Ho; Lasing wavelength control by film thickness in Al₂O₃:Ho³⁺.
Atomic Layer Deposition (ALD) diva-portal.orgHo(thd)₃TiO₂Formation of Ho₂O₃-TiO₂ nanolaminates; Smooth, amorphous films; Ho₂Ti₂O₇ formation upon annealing.
Pulsed Laser Deposition (PLD) nih.govHo³⁺-doped targetBi₂O₃Intense green emission at 548 nm; Improved photocatalytic activity due to lattice distortion.
Sol-Gel Method atlantis-press.comresearchgate.netscientific.netHoCl₃·6H₂O, Holmium nitrate pentahydrateSilica glass, ZnODensified silica glass (density 2.2 g/cm³, refractive index 1.46); Photoluminescence peaks (490, 550, 662, 756 nm); N-type conduction in ZnO films.
Chemical Bath Deposition (CBD) imanagerpublications.comimanagerpublications.comHolmium source (unspecified compound)CuInS₂High transmittance (90% at 540-620 nm); Larger band gap (2.2 eV); Photosensitive material for solar cells.

Design and Elaboration of Precursors for Holmium(3+) Compounds

The selection and design of precursors are fundamental to the successful synthesis of Holmium(3+)-containing materials, influencing the purity, morphology, and properties of the final product. Precursors are compounds that contribute to a chemical reaction to produce another compound wikipedia.org.

Common Inorganic PrecursorsInorganic holmium salts are frequently used as starting materials due to their availability and reactivity.

Holmium(III) Nitrate (Ho(NO₃)₃): This crystalline solid is highly soluble in water and serves as a precursor for advanced materials such as ceramics, glasses, and nanomaterials ontosight.ai. It is also used in the sol-gel synthesis of Ho-doped ZnO thin films scientific.net. Holmium oxide (Ho₂O₃) can be synthesized by the thermal decomposition of holmium nitrate researchgate.net.

Holmium(III) Chloride (HoCl₃): Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) is a common Ho³⁺ source in sol-gel preparations, such as for silica glass atlantis-press.comresearchgate.net. Holmium oxide can also be prepared by the thermal decomposition of holmium chloride researchgate.net.

Holmium(III) Oxide (Ho₂O₃): While often a product of synthesis, holmium oxide itself can act as a raw material for producing holmium and its alloys sigmaaldrich.com. It is also a key component for creating sputtering targets for thin film deposition americanelements.comattelements.com. Holmium oxide can be reacted with acetic acid to synthesize holmium acetate samaterials.com.

Holmium(III) Sulfate (Ho₂(SO₄)₃): This compound serves as a synthesis precursor for other holmium compounds and can be prepared by dissolving holmium metal or holmium oxide in concentrated sulfuric acid americanelements.comvulcanchem.com. Solvothermal methods have also been employed to synthesize specific forms of holmium sulfate compounds, such as (C₂H₈N)[Ho(SO₄)₂·H₂O] vulcanchem.com.

Organometallic PrecursorsOrganometallic compounds offer advantages such as solubility in organic solvents and often higher volatility, making them suitable for vapor-phase deposition techniques like CVD and ALDwikipedia.orgamericanelements.com.

Holmium(III) Acetate (Ho(O₂C₂H₃)₃): This pale pink to off-white crystalline solid is highly soluble in water and polar organic solvents like ethanol (B145695) and methanol (B129727) samaterials.com. It is a holmium-based rare earth compound commonly used as a precursor for holmium-containing materials in ceramics, optics, and chemical synthesis samaterials.com. When heated, it decomposes to form holmium oxide (Ho₂O₃), a process utilized in producing high-purity Ho₂O₃ samaterials.com. Nanocrystalline holmium oxide has been prepared by the thermal decomposition of holmium acetate researchgate.net.

Holmium(III) Acetylacetonate (B107027) Hydrate (Ho(C₄H₇O₂)₃ • xH₂O): This organometallic compound is soluble in organic solvents and is commonly used in various catalysts and catalytic reagents for organic synthesis americanelements.com. Its properties make it suitable for CVD and laser evaporation techniques, particularly for fabricating carbon nanostructures americanelements.com. Beta-diketonate complexes, in general, are considered promising precursors for the deposition of lanthanide oxide films by ALD mdpi.com.

Lanthanide N,N-Dimethylaminodiboranates (Ln(H₃BNMe₂BH₃)₃): A new class of volatile lanthanide complexes, including those for holmium, has been developed, showing suitability as CVD and ALD precursors for thin films researchgate.netresearchgate.net. These complexes can sublime at relatively low temperatures, such as 65 °C in vacuum researchgate.net.

Precursor TypeSpecific PrecursorSynthesis/Application Notes
Inorganic SaltsHolmium(III) Nitrate (Ho(NO₃)₃) scientific.netontosight.airesearchgate.netHighly soluble in water; used for ceramics, glasses, nanomaterials; thermal decomposition to Ho₂O₃; sol-gel for ZnO.
Holmium(III) Chloride (HoCl₃) atlantis-press.comresearchgate.netresearchgate.netHoCl₃·6H₂O used as Ho³⁺ source in sol-gel for silica glass; thermal decomposition to Ho₂O₃.
Holmium(III) Oxide (Ho₂O₃) americanelements.comattelements.comsigmaaldrich.comsamaterials.comRaw material for holmium production; sputtering targets; product of thermal decomposition of other Ho precursors.
Holmium(III) Sulfate (Ho₂(SO₄)₃) americanelements.comvulcanchem.comSynthesis precursor for other Ho compounds; prepared from Ho metal or Ho₂O₃ with sulfuric acid; solvothermal synthesis of specific forms.
Organometallic CompoundsHolmium(III) Acetate (Ho(O₂C₂H₃)₃) researchgate.netsamaterials.comSoluble in water and polar organic solvents; precursor for ceramics, optics, chemical synthesis; thermal decomposition to Ho₂O₃.
Holmium(III) Acetylacetonate Hydrate (Ho(C₄H₇O₂)₃ • xH₂O) americanelements.comSoluble in organic solvents; used in CVD and laser evaporation techniques; common in catalysis.
Lanthanide N,N-Dimethylaminodiboranates (Ln(H₃BNMe₂BH₃)₃) researchgate.netresearchgate.netNew class of volatile precursors for CVD and ALD; can sublime at low temperatures.

Coordination Chemistry of Holmium 3+

Ligand Design and Coordination Environment Principles for Holmium(3+) Complexes

Ligand design for Holmium(3+) complexes focuses on achieving specific coordination environments that can influence the physical and chemical properties of the resulting compounds. The coordination number in lanthanide complexes, including Ho(III), is significantly determined by the crowding within the coordination sphere, alongside the strength of the positively charged metal ion and the electron-rich ligand. academie-sciences.fr Common coordination geometries observed for Ho(III) include distorted square antiprism, trigonal dodecahedron, pentagonal bipyramid, and less commonly, tetrahedral, trigonal bipyramidal, and octahedral, depending on the ligands and their binding modes. rsc.orgmdpi.comresearchgate.netbalikesir.edu.trresearchgate.netsimply.sciencemdpi.comrsc.orgacs.org

Chelation and Macrocyclic Ligands in Holmium(3+) Systems

Chelating ligands, which bind to the metal ion through multiple donor atoms, play a crucial role in forming stable Ho(III) complexes. The chelation motif can be asymmetric, depending on the presence and nature of other ligands. For instance, in holmium-acetylacetonate complexes, the acetylacetonate (B107027) ligands can adopt an asymmetric binding due to the influence of a third ligand. rsc.org

Macrocyclic ligands, such as cyclen derivatives, are particularly effective in encapsulating the Ho(III) ion, providing a robust and well-defined coordination environment. This encapsulation can shield the metal center from solvent molecules, thereby reducing non-radiative deactivation processes, which is especially important for lanthanides with numerous closely emitting states. nih.gov Examples of chelating and macrocyclic ligands include:

Acetylacetonate (acac) : Forms bidentate chelates with Ho(III). Complexes like [Ho(acac–H)₂]⁺ can exhibit tetrahedral geometry, while [Ho(acac–H)₂(H₂O)]⁺ and [Ho(acac–H)₂(MeOH)]⁺ can be trigonal bipyramidal. rsc.org

1,10-phenanthroline (phen) and 2,2′-bipyridine (bipy) : These bidentate nitrogen-donor ligands are often used in conjunction with other ligands, such as β-diketonates, to complete an eight-coordinate Ho(III) center, forming a HoO₆N₂ coordination sphere. mdpi.com

Triethylenetetraaminehexaacetic acid (H₆ttha) : In complexes like [C(NH₂)₃]₃[Ho(ttha)]·3H₂O, the Ho(III) ion is nine-coordinate, surrounded by five carboxylate oxygen atoms and four nitrogen atoms. rsc.org

Lawsonemonoxime derivatives : Form chelates with Ho(III), exhibiting varying antimicrobial activity. nih.gov

Supramolecular Assembly and Metal-Organic Frameworks with Holmium(3+)

Holmium(3+) ions are increasingly utilized in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs) due to their ability to form highly coordinated metal centers. These materials exhibit defined crystallinity, permanent porosity, and high surface area, making them attractive for various applications, including gas adsorption and potential radiotherapeutic systems. researchgate.netmorressier.comresearchgate.net

In Ho(III)-based MOFs, the coordination around the holmium center, often with a coordination number of 8, is crucial for the stability of the framework, especially when no solvent molecules coordinate directly to the metallic center. researchgate.net Examples include:

{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n (DHTA = 2,5-dihydroxy-1,4-terephthalic acid anion) : This novel three-dimensional coordination polymer features two eight-coordinated Ho(III) centers. The DHTA ligand acts as both tridentate bridging and bidentate ligands, forming a stable 3D supramolecular network. mdpi.com

MOF-76(Ho) family : These MOFs, with the general formula {[Ln(BTC)(H₂O)]·G} (BTC = benzene-1,3,5-tricarboxylate), are porous lanthanide MOFs that have been studied for gas adsorption. researchgate.net

Ho-MOFs with dicarboxylate-type linkers : A series of Ho-MOFs have been synthesized, with their crystal structures and potential as radiotherapeutic agents being investigated. morressier.com

Dinuclear cyanido-bridged molecules : {[Ho(4-pyridone)₄(H₂O)₂][M(CN)₆]}·nH₂O (M = Co, Rh, Ir) are isostructural and consist of seven-coordinated Ho(III) complexes with a pentagonal bipyramidal geometry, forming a four-blade propeller shape. rsc.org

[Ho(BPDC)₂]·(CH₃)₂NH₂ (BPDC = 2,2′-bipyridine-5,5′-dicarboxylic acid) : This 3D MOF shows high thermal stability, with the Ho(III) center having a coordination number of 8, coordinated only by the organic linker. researchgate.net

Solution Chemistry and Speciation of Holmium(3+) Ions

The solution chemistry of Holmium(3+) ions is complex and influenced by factors such as pH, ionic strength, and the presence of various ligands. In aqueous solutions, Ho(III) ions are typically hydrated. The yellow color of holmium solutions is often attributed to the [Ho(H₂O)₉]³⁺ aqua ion. pilgaardelements.com

Thermodynamic Stability and Formation Constants of Holmium(3+) Complex Equilibria

The thermodynamic stability and formation constants (log K values) are crucial for understanding the speciation of Ho(III) in solution. These constants quantify the equilibrium between the free Ho(III) ion and its complexes with various ligands. The hydrolysis of Ho(III) is an important aspect of its solution chemistry, leading to the formation of hydroxo species.

Table 1: Selected Hydrolysis Constants for Holmium(III) in Aqueous Solutions

Equilibrium Reactionlog K (at infinite dilution, 298 K)Ionic Strength (M)Reference
Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺-8.00 ± 0.052 M NaClO₄ scirp.org
Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺-8.01 ± 0.052 M NaCl scirp.org
2 Ho³⁺ + 2 H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2 H⁺-13.5 ± 0.2- cost-nectar.eu
3 Ho³⁺ + 5 H₂O ⇌ Ho₃(OH)₅⁴⁺ + 5 H⁺-30.9 ± 0.3- cost-nectar.eu
Ho(OH)₃(s) + 3 H⁺ ⇌ Ho³⁺ + 3 H₂O15.60 ± 0.30- cost-nectar.eu
Ho³⁺ + Cl⁻ ⇌ HoCl²⁺-0.562 M NaCl scirp.org

The first hydrolysis constant for Ho(III) generally increases with atomic number across the lanthanide series. scirp.org The presence and concentration of chloride ions can influence the determination of hydrolysis constants. scirp.org

Aqueous and Non-Aqueous Solution Behavior of Holmium(3+)

In aqueous solutions, Ho(III) forms hydrated ions, with [Ho(H₂O)₉]³⁺ being a commonly suggested species. pilgaardelements.com The behavior of Ho(III) ions in aqueous solution is of interest due to their relevance as analogues for radioactive trivalent actinides and their potential in radiotherapeutic applications. scirp.orgresearchgate.net The hydrolysis of Ho(III) in aqueous solutions leads to the formation of various hydroxo species, and the pCH (negative logarithm of the free hydrogen ion concentration) can influence the precipitation of holmium hydroxide. scirp.orgscirp.org

In non-aqueous solutions, Ho(III) can form complexes with organic ligands, leading to different solvation behaviors. For example, holmium(III) sulfate (B86663) octahydrate is moderately soluble in water and acids, while organometallic forms can be soluble in organic solutions. americanelements.com The use of specific organic ligands, such as tetrakis-(pentafluorophenyl)imidodiphosphinate (F-TPIP), can lead to the formation of chelating organic complexes like Ho(F-TPIP)₃, where the ligand's phenyl rings can form a sphere-like structure, isolating the lanthanide core from quenching centers in the environment. acs.org

Crystallographic Analysis of Holmium(3+) Coordination Compounds

Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the coordination environment, geometry, and bond lengths within Ho(III) complexes. This technique has been crucial in understanding the high coordination numbers exhibited by lanthanides. academie-sciences.fr

Table 2: Representative Crystallographic Data for Holmium(III) Coordination Compounds

CompoundCoordination NumberCoordination GeometryHo-O Bond Lengths (Å)Ho-N Bond Lengths (Å)Space GroupReference
{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n8Distorted square antiprism2.238–2.500 (Ho-Ocarboxyl), 2.316–2.594 (Ho-Owater)N/AP1¯ mdpi.comresearchgate.net
[Ho(BA)₃phen]₂ (BA=benzoate (B1203000), phen=1,10-phenanthroline)8Distorted square antiprism2.305–2.5052.522–2.523P1¯ acs.org
[Ho(BTB)(phen)]·(DMF)}n (BTB=1,3,5-Tris(4-carboxyphenyl)benzene)8Distorted square antiprism2.261–2.4232.523–2.560P2₁/c balikesir.edu.tr
[HoL]⁻ (L = macrocyclic ligand with TIAM binding moiety)8VariableN/AN/AC222₁ nih.gov
[Ho(acac–H)₂]⁺4TetrahedralN/AN/AN/A rsc.org
[Ho(acac–H)₂(H₂O)]⁺5Trigonal bipyramidalN/AN/AN/A rsc.org
[Ho(acac–H)₂(MeOH)]⁺5Trigonal bipyramidalN/AN/AN/A rsc.org
[Ho(acac–H)₂(acac)]⁺6OctahedralN/AN/AN/A rsc.org
[Ho(O₁)(O₂)₄Cl₂] polyhedra (in HoClTeO₃)7Pentagonal bipyramidN/AN/AN/A researchgate.net
{[Ho(4-pyridone)₄(H₂O)₂][M(CN)₆]}·nH₂O (M = Co, Rh, Ir)7Pentagonal bipyramidalN/AN/ACmcm rsc.org
[C(NH₂)₃]₃[Ho(ttha)]·3H₂O9[Ho(N₄O₅)]³⁻ typeN/AN/AN/A rsc.org
[Ho(2,5-FDA)₀.₅(Glu)(H₂O)₂]·xH₂O}n (FDA=furan-2,5-dicarboxylate, Glu=glutarate)N/AN/AN/AN/APnma acs.org
[Ho(H₂O)₅(HMPA)₂]I₃·2HMPA (HMPA = hexamethylphosphoramide)7Pentagonal bipyramidalN/AN/AN/A au.dk
Ho³⁺ doped Y₂O₃ crystal6C₂ site symmetry ([HoO₆]⁹⁻)2.214, 2.232, 2.318N/AP2 nih.gov

Crystallographic studies reveal that Ho(III) ions often adopt distorted coordination polyhedra due to the flexibility of their coordination sphere and the steric demands of the ligands. For example, in a holmium(III) benzoate complex with 1,10-phenanthroline, the Ho(III) cation is eight-coordinated, forming a distorted square antiprismatic conformation, with oxygen atoms from carboxylate groups and nitrogen atoms from phenanthroline. acs.org Similarly, in a Ho(III)-based MOF with 1,3,5-Tris(4-carboxyphenyl)benzene (BTB), each Ho(III) ion is eight-coordinated, forming a distorted square antiprismatic geometry. balikesir.edu.tr The bond lengths between Ho and coordinating atoms (oxygen or nitrogen) are typically in the range of 2.2 to 2.6 Å. mdpi.combalikesir.edu.trmdpi.com

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystallographic data, with deposition numbers often provided in research articles for access to supplementary crystallographic information. mdpi.commdpi.comacs.org

Advanced Spectroscopic Investigations of Holmium 3+ Systems

Electronic Absorption and Emission Spectroscopy of Holmium(3+)

The electronic absorption and emission spectra of Ho3+ ions are dominated by transitions within the 4f electronic configuration, known as f-f transitions. These transitions occur between various energy levels, which are typically labeled using Russell-Saunders terms (e.g., 5I, 5F, 5S, 5G) and their corresponding J values aps.org. Holmium(III) oxide (Ho2O3) and its solutions, for instance, exhibit sharp optical absorption peaks in the visible spectral range (200-900 nm), making them useful as calibration standards for optical spectrophotometers. wikipedia.org

Upon excitation, Ho3+ ions can populate higher energy states, which then relax to lower excited states before decaying to the ground state (5I8), resulting in characteristic emission. For example, excitation of Ho3+ in certain complexes with a 440 nm pulsed laser can excite ions from the 5I1 to the 5G6 states, leading to an emission band from 1850 to 2100 nm as excited states relax to the lowest excited state of 5I8 and then to the ground state 5I8. acs.org In other cases, excitation at 451 nm (corresponding to the 5I8 → 5G6 transition) can lead to red emission at 623 nm (5F5 → 5I8) researchgate.net. Similarly, green emission around 549 nm has been observed, attributed to the 5S2(5F4)→5I8 transition nih.gov.

Luminescence Properties and Mechanisms in Holmium(3+)-Doped Materials

The luminescence properties of Ho3+ are highly dependent on the host material, Ho3+ concentration, and temperature. When doped into various matrices, Ho3+ can exhibit luminescence across a broad spectral range, from visible to mid-infrared, making it suitable for diverse applications. nih.govmdpi.com The local environment around the Ho3+ ion significantly influences its luminescence, particularly through non-radiative relaxation processes, which can be mitigated by using host materials with low phonon energies or by coordinating Ho3+ with suitable ligands that eliminate vibrational quenching. acs.orgdntb.gov.ua

Upconversion and Downconversion Luminescence in Holmium(3+)-Activated Phosphors

Holmium(3+)-activated phosphors are known for their ability to exhibit both upconversion (UC) and downconversion (DC) luminescence. Upconversion is a process where lower-energy photons (e.g., infrared) are converted into higher-energy photons (e.g., visible light) aip.orgresearchgate.net. This typically occurs through multi-photon absorption processes such as excited-state absorption (ESA) or energy transfer upconversion (ETU) aip.orgarxiv.org. For example, Ho3+ can show green and red UC emissions upon excitation with near-infrared light researchgate.netrsc.org. In a Ho3+-based molecular cluster-aggregate, green and red UC emissions have been observed, with a uniquely enhanced red-to-green ratio. rsc.org Under 532 nm laser excitation, Ho3+ can emit upconverted light at 497 nm, while excitation at 762 nm can lead to emissions at 557 nm and 668 nm. aip.org The upconversion mechanism for green emission is often a two-photon process, while blue emission can be a three-photon process. diva-portal.org

Downconversion, conversely, involves the emission of lower-energy photons from higher-energy excitation. An example is the green (540 nm and 548 nm) and red (645 nm and 742 nm) emissions observed from Ho3+-doped YAlO3 nanophosphors when excited at 452 nm. nih.gov The 645 nm emission is attributed to the 5F5 → 5I8 transition, and the 742 nm emission to the 5F4 → 5I7 transition. nih.gov

Energy Transfer and Sensitization Phenomena in Holmium(3+) Systems

Energy transfer plays a crucial role in enhancing Ho3+ luminescence, especially in co-doped systems. Sensitization occurs when a co-doped ion (sensitizer) absorbs excitation energy and efficiently transfers it to the Ho3+ ion (activator), leading to enhanced Ho3+ emission. nih.gov

Common sensitizer (B1316253) ions for Ho3+ include:

Ytterbium(3+) (Yb3+): Yb3+ is an effective sensitizer due to its broad absorption band around 980 nm, which matches readily available laser diodes. acs.org An efficient energy transfer from Yb3+ to Ho3+ ions is observed in upconversion processes. acs.org For instance, Yb3+ can significantly increase Ho3+ 2.84 µm emissions by transferring pump energy from the Yb3+:2F5/2 level to the Ho3+:5I6 level, with transfer efficiencies reported as high as 96.2%. nih.gov This energy transfer is often phonon-assisted researchgate.net.

Thulium(3+) (Tm3+): Tm3+ is widely used to sensitize Ho3+ for 2 µm emission, particularly for laser applications. spiedigitallibrary.orgbibliotekanauki.pl The Tm3+ → Ho3+ energy transfer is highly efficient, often leading to a significant enhancement of Ho3+ emission around 2 µm (5I7 → 5I8 transition) acs.orgbibliotekanauki.plnih.gov. For example, in tellurite (B1196480) glasses, the energy transfer coefficient from Tm3+ to Ho3+ can be approximately 17 times larger than the backward transfer. nih.gov

Organic Ligands: Organic chromophores can also act as sensitizers, efficiently transferring energy to Ho3+ ions through coupling between organic excitons and lanthanide energy levels. acs.orgnih.gov This approach can lead to substantial luminescence enhancement, with theoretical models predicting enhancements of 8000 to 16000 times through sensitization. acs.org

Energy transfer mechanisms can involve resonant energy transfer or phonon-assisted processes. dntb.gov.uaresearchgate.net The efficiency of energy transfer is influenced by factors such as ionic distances between donor and acceptor ions and the phonon energy of the host environment. acs.orgspiedigitallibrary.org

Quantum Yield Determination and Luminescence Efficiency of Holmium(3+) Compounds

Quantum yield (QY) is a critical parameter for evaluating the luminescence efficiency of Ho3+ compounds, representing the ratio of emitted photons to absorbed photons. The luminescence efficiency of Ho3+ is influenced by various factors, including non-radiative relaxation processes, which can be caused by high-energy vibrational bonds (e.g., C–H, O–H, N–H) in organic ligands or by multiphonon relaxation in high-phonon energy host materials acs.orgspiedigitallibrary.org.

Methods for determining QY typically involve comparing the luminescence intensity of the sample to a standard with a known QY. For Ho3+ systems, factors like concentration quenching can also affect the QY, where increasing Ho3+ concentration beyond an optimal point leads to a decrease in luminescence due to energy transfer between Ho3+ ions and subsequent non-radiative decay. For instance, a molecular cluster-aggregate containing Ho(III) ions has shown an upconversion quantum yield of 5.24 × 10-6%. rsc.org

Time-Resolved Luminescence Spectroscopy of Holmium(3+) Excited States

Time-resolved luminescence spectroscopy is a powerful technique used to investigate the dynamics of excited states in Ho3+ systems by measuring the decay of luminescence intensity over time. This technique allows for the determination of excited-state lifetimes, which provide insights into the rates of radiative and non-radiative relaxation processes. acs.org

The excited-state lifetime (τ) is inversely proportional to the sum of radiative (AR) and non-radiative (ANR) decay rates (τ = 1 / (AR + ANR)). Longer lifetimes generally indicate higher luminescence efficiency due to reduced non-radiative pathways. For example, in certain Ho3+-doped tellurite-germanate glasses, the lifetime of the Ho3+:5I6 level has been measured as high as 0.218 ms. dntb.gov.ua In Tm:Ho:CAS systems, the lifetimes of the Tm3+:3F4 and Ho3+:5I7 levels are around 3 ms, indicating efficient energy transfer between the two rare earth ions. spiedigitallibrary.org

The analysis of decay curves can reveal complex energy transfer dynamics, including back-transfer processes. For instance, in Tm3+/Ho3+ co-doped systems, the Ho3+ → Tm3+ back-transfer probability is typically quite low, with an activation energy around 600 cm-1, which is favorable for efficient Ho3+ emission. spiedigitallibrary.org

Crystal Field Effects on Holmium(3+) f-f Transitions and Stark Splitting

The electronic energy levels of Ho3+ ions, like other lanthanides, are influenced by the surrounding crystal field, which is the electric field generated by the ligands or host lattice ions. Although the 4f electrons are shielded, the crystal field perturbs their energy levels, leading to the splitting of degenerate J-multiplets into multiple sublevels, a phenomenon known as Stark splitting. mdpi.com

This Stark splitting is observed as fine structure in both absorption and emission spectra, where broad peaks resolve into narrower, distinct lines. The extent of Stark splitting is dependent on the symmetry and strength of the crystal field. A tighter lattice or a stronger crystal field generally leads to larger Stark splitting. nasa.gov For example, in 8-coordinate Holmium(III) complexes, Stark splitting of the degenerate 4f levels under the crystal field is observed in the characteristic emission band at 661 nm (5F5 → 5I8). mdpi.com

The analysis of Stark splitting provides valuable information about the local environment of the Ho3+ ion and the nature of its interaction with the host matrix. Parameters derived from crystal field analysis can be used to model and predict the spectroscopic behavior of Ho3+ in different materials. aps.orgresearchgate.net

Interactive Data Table: Selected Holmium(3+) Emission Wavelengths and Transitions

Emission Wavelength (nm)TransitionExcitation Wavelength (nm)Host Material/ComplexReference
4975F3 → 5I8532Lead-germano-tellurite glass aip.org
507380ZnO researchgate.net
5355F4(5S2)→ 5I8450Fluoro-phosphate glasses researchgate.net
5405F4, 5S2→ 5I8452YAlO3 nanophosphors nih.gov
5455F4, 5S2→ 5I8367, 380Holmium(III) complexes mdpi.com
5495S2(5F4)→ 5I8Sr-Al-Bi-Borate glasses nih.gov
6235F5 → 5I8451Fluoro-phosphate glasses researchgate.net
6402000Ho-doped nanoparticles arxiv.org
6455F5 → 5I8452YAlO3 nanophosphors nih.gov
6615F5 → 5I8367, 380Holmium(III) complexes mdpi.comresearchgate.net
668762Lead-germano-tellurite glass aip.org
695808Tm, Ho-doped tellurite glasses mdpi.com
7425F4→ 5I7452YAlO3 nanophosphors nih.gov
11795I6 → 5I8Holmium(III) complexes mdpi.com
14745F5 → 5I6Holmium(III) complexes mdpi.com
1850-21005I7 → 5I8440Ho(F-TPIP)3 complex acs.org
20405I7 → 5I8985 (Yb3+ excitation)Ho3+/Yb3+: TTL glass dntb.gov.ua
2020-21005I7 → 5I81950Al2O3:Ho3+ glass acs.org
28405I6→ 5I7980 (Yb3+ excitation)Yb, Ho:GGG crystal nih.gov
28805I6→ 5I7985 (Yb3+ excitation)Ho3+/Yb3+: TTL glass dntb.gov.ua

Interactive Data Table: Energy Transfer Efficiencies in Sensitized Holmium(3+) Systems

SensitizerActivatorEnergy Transfer ProcessEfficiency (%)Host MaterialReference
Yb3+Ho3+Yb3+:2F5/2 → Ho3+:5I696.2GGG crystal nih.gov
Yb3+Ho3+Yb3+:2F5/2 → Ho3+:5I6Up to 90.8Germanate glass researchgate.net
Tm3+Ho3+Tm3+:3F4 → Ho3+:5I7High (forward transfer ~17x backward)Tellurite glass nih.gov
Organic Chromophore (Zn(F-BTZ)2)Ho3+Singlet/Triplet state sensitization~8000 to 16000 times PL intensity enhancementHo(F-TPIP)3 complex in thin films acs.org
Ho3+ (self-sensitized)Ho3+ETU (4-photon process)Up to half of theoretical maximumHo-doped nanoparticles arxiv.org

Hypersensitive Transitions in Holmium(3+) Spectra

Hypersensitive transitions in holmium(3+) spectra are a class of f-f electronic transitions that display a remarkable sensitivity to changes in the chemical environment, distinguishing them from other f-f transitions mdpi.com. These transitions are characterized by specific selection rules: a change in total angular momentum (ΔJ) of less than or equal to 2, a change in orbital angular momentum (ΔL) of less than or equal to 2, and often no change in spin angular momentum (ΔS = 0) mdpi.comxrayabsorption.org.

For Ho³⁺, prominent hypersensitive transitions include the ⁵G₆ ← ⁵I₈ transition, which has been observed to be particularly sensitive to micellar effects aip.orgaip.orghelmholtz-berlin.de. Other notable hypersensitive transitions are ⁵I₈ → ⁵F₁ + ⁵G₆ and ⁵I₈ → ⁵F₁ + ⁵G₈ aps.orgmun.caamericanelements.com.

The Judd-Ofelt theory is a fundamental framework used to analyze the intensity of these transitions and to calculate intensity parameters, denoted as Ω₂, Ω₄, and Ω₆ xrayabsorption.orgaip.orgaip.orgaps.orgmun.caamericanelements.comresearchgate.netresearchgate.net. Among these, the Ω₂ parameter is especially significant as it is directly related to the covalency and the short-range coordination environment of the holmium ion aip.orgaps.orgamericanelements.comresearchgate.net. A positive value for the T₂ (or Ω₂) parameter in Judd-Ofelt analysis typically indicates the presence of covalency in lanthanide systems aip.org.

Several factors can influence the intensity and characteristics of hypersensitive transitions. These include the polarization of ligands, the mixing of 4f and 5d orbitals, charge transfer from ligand to metal, molecular vibrations, and spin-orbital configuration interactions, all of which are intimately linked to the coordination environment of the Ho³⁺ ion mdpi.comaip.orghelmholtz-berlin.deaps.orgnih.gov.

Detailed Research Findings:

Micellar Effects: Studies on holmium(III)-indole derivative complexes have shown that a micellar medium, particularly cationic surfactants, can significantly enhance the intensity of the ⁵G₆ ← ⁵I₈ hypersensitive transition. This enhancement is attributed to an increase in the degree of covalency between the Ho³⁺ ion and the ligands in the micellar environment aip.orgaip.org.

Holmium-Doped Barium Tellurite Glasses: Investigations into Ho³⁺-doped barium tellurite glasses often reveal a consistent trend where Ω₂ > Ω₄ > Ω₆, indicating the predominant influence of the Ω₂ parameter in these systems. The non-uniform distribution of atoms around the Ho³⁺ ion, coupled with the magnitude of Ω₂, can drive these hypersensitive transitions aps.org.

Molten Salt Mixtures: Electronic absorption spectra of Ho³⁺ in molten GdCl₃–KCl mixtures demonstrate that the intensities of hypersensitive bands increase with increasing GdCl₃ mole fraction. This phenomenon is explained by an increase in octahedral distortion imposed on the HoCl₆³⁻ octahedra by the host melt nih.gov.

Nine-Coordinate Systems: Calculations of dipole strength and intensity for 4f-4f electronic transitions in nine-coordinate Ho³⁺ complexes with trigonal symmetry have been reported, providing theoretical insights into their spectroscopic behavior researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Holmium(3+) Coordination Environment Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination environment and bonding characteristics of holmium(3+) complexes. IR spectroscopy detects molecular vibrations that result in a change in the dipole moment of a bond, making it particularly sensitive to polar bonds. Conversely, Raman spectroscopy measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, rendering it more sensitive to non-polar and symmetric bonds iaea.org. The complementary nature of these two techniques allows for a comprehensive analysis of molecular structures iaea.org.

Applications and Research Findings:

Vibrational spectroscopy is extensively used to identify the coordination geometry and bonding within Ho³⁺ systems.

Holmium(III) Triethylenetetraaminehexaacetate: IR spectroscopy has been employed to study the coordination environment of the Ho³⁺ ion in complexes such as [C(NH₂)₃]₃[Ho(ttha)]·3H₂O (H₆ttha=triethylenetetraaminehexaacetic acid). In this complex, the Ho³⁺ ion's coordination sphere is composed of five carboxylate oxygen atoms and four nitrogen atoms acs.org.

Holmium-Acetylacetonate Complexes: Infrared Ion Spectroscopy (IRIS) has been utilized to characterize the coordination geometries of Ho³⁺-acetylacetonate complexes. These studies have revealed asymmetric chelation motifs and have even led to the identification of previously unknown constituents, such as a coordination complex containing an acetic acid ligand. A strong vibrational band observed in the range of 1605–1615 cm⁻¹ is typically assigned to the stretching frequency of coordinated carbonyl groups osti.gov.

Holmium-Beta-Cyclodextrin Complex: Both IR and Raman spectroscopy have been instrumental in confirming the formation of inclusion complexes between holmium and beta-cyclodextrin, indicating that the holmium ion is encapsulated by the cyclodextrin (B1172386) molecule.

Ho(CO₂)n⁺ Complexes: Infrared action spectra of Ho(CO₂)n⁺ complexes have shown characteristic features between 2350 and 2400 cm⁻¹, which are indicative of essentially unperturbed CO₂ molecules bound to the holmium ion in an M(η¹–OCO) fashion.

Holmium Doped Barium Tellurite Glasses: Raman spectroscopy has been used to analyze the structural and vibrational energies of holmium-doped barium tellurite glasses. The spectra exhibit broad bands and significant peaks, particularly around 770 cm⁻¹, which are associated with the dominance of non-bridging bonds within the glass matrix aps.org.

GdCl₃–KCl Melt Mixtures: Raman spectroscopy has provided insights into the structure of GdCl₃–KCl melt mixtures, indicating that GdCl₆³⁻ octahedra are the predominant species in KCl-rich melts, with edge bridging occurring at higher GdCl₃ mole fractions nih.gov.

Electron Paramagnetic Resonance (EPR) Studies of Holmium(3+) Ions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique that detects transitions of unpaired electrons in the presence of an applied magnetic field. It is particularly valuable for analyzing the hyperfine structure of the ground state of paramagnetic ions. Holmium(3+) (Ho³⁺) is a non-Kramers ion, and its EPR spectra often exhibit characteristic asymmetric line shapes, which can be attributed to low-symmetry strain distortions that split the ground doublet.

A key feature of Ho³⁺ in EPR studies is its nuclear spin (I = 7/2), which is present in 100% natural abundance. This nuclear spin leads to a strong hyperfine interaction, resulting in well-resolved hyperfine structures, typically appearing as an eight-line spectrum in EPR measurements. Calculations based on crystal field (CF) theory are frequently employed to accurately reproduce the observed hyperfine patterns and their field dependences in EPR spectra.

Detailed Research Findings:

Ho³⁺ in KY₃F₁₀ Crystals: High-frequency EPR studies of Ho³⁺ impurity ions in KY₃F₁₀ crystals have revealed well-resolved hyperfine structure within the ground ⁵I₈ multiplet. The observed hyperfine patterns and their field dependences are effectively reproduced by calculations based on crystal field theory, which also aids in modeling the DC magnetic susceptibility of concentrated KHo₃F₁₀ crystals.

Ho³⁺ in Y₃Al₅O₁₂ (YAG) Crystals: Wideband EPR spectroscopy has been instrumental in characterizing Ho³⁺ impurity centers in yttrium aluminum garnet (Y₃Al₅O₁₂). This technique allowed for the determination of the g-factor (16.61), the hyperfine structure constant (10.88 GHz), and the energy interval between the main and first excited nondegenerate sublevels of the ⁵I₈ main multiplet. The results indicate that Ho³⁺ ions substitute for Y³⁺ ions in the dodecahedral position, possessing D₂ local symmetry.

Ho³⁺ in Synthetic Forsterite: Multifrequency EPR studies have shown that Ho³⁺ ions incorporate into synthetic forsterite as both single ions and dimer centers (Ho³⁺-Ho³⁺). The dimer centers exhibit a dipole-dipole interaction (Jz = 11.4 GHz) and are located in M2 octahedral positions with an adjacent Mg²⁺ vacancy. Furthermore, anomalous EPR line shape dependencies on microwave power have been observed, suggesting the occurrence of resonance electric quadrupole transitions.

Holmium(III) Single-Molecule Magnets (SMMs): Multi-frequency EPR investigations on mononuclear Ho(III) single-molecule magnets encapsulated in highly symmetric polyoxometalate (POM) cages have revealed significant magnetic anisotropy. This anisotropy arises from the splitting of the J=8 ground state due to the POM ligand field. High-frequency EPR (5.4 GHz) studies show a highly anisotropic eight-line spectrum corresponding to transitions within the lowest mJ = ±4 doublet, which is further split by strong hyperfine interaction. X-band EPR studies have also indicated the presence of an appreciable tunneling gap between mJ = ±4 doublet states with the same nuclear spin projection.

Synchrotron-Based X-ray Spectroscopic Techniques (XANES, EXAFS) for Local Structure of Holmium(3+)

Synchrotron-based X-ray spectroscopic techniques, specifically X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful, element-specific tools for elucidating the local atomic and electronic structure of materials. These techniques are collectively known as X-ray Absorption Spectroscopy (XAS) aip.orgacs.org. A significant advantage of XAS is its ability to probe the local structure of the element of interest without interference from the surrounding matrix, and it is applicable to various sample states, including powders, solutions, and frozen solutions.

Principles of XANES and EXAFS:

XANES (X-ray Absorption Near-Edge Structure): This region of the XAS spectrum, typically within 30 eV of the main absorption edge, is highly sensitive to the formal oxidation state, electronic structure, and coordination chemistry of the absorbing atom. It provides information about the symmetry and coordination number of the local environment, as well as bond angles aip.orgresearchgate.net. For lanthanides, the intensity of the pre-edge peak at the L₁-edge XANES spectra and the width of the white line at the L₃-edge can serve as indicators of local configurational disorder and non-centrosymmetry.

EXAFS (Extended X-ray Absorption Fine Structure): This technique analyzes the fine oscillations observed above the absorption edge, typically from 50 eV up to 1000 eV. EXAFS provides quantitative information about the distances, coordination numbers, and types of neighboring atoms surrounding the absorbing element aip.orgacs.org.

Applications and Research Findings for Holmium(3+):

While specific comprehensive studies solely focused on Ho³⁺ using XANES and EXAFS are less frequently detailed in broad overviews, the general principles and applications for lanthanides are directly transferable and highly relevant.

Phenanthroline-Holmium Complex: EXAFS has been successfully employed to characterize the structural data of holmium complexes, such as [Ho(phen)₂(H₂O)₂(Cl)₂]Cl·H₂O. Through Ho LIII-edge EXAFS spectra, researchers have determined coordination numbers and distances between the holmium ion and its first-shell atoms, including oxygen, nitrogen, and chlorine. Fourier transform analysis of the normalized absorption coefficient further validates the determined Ho(III) structural model.

Challenges in Lanthanide EXAFS Analysis:

Despite their utility, EXAFS analyses for lanthanides present certain challenges. These include a limited k-range available for analysis due to the superposition of L-edges, the presence of multielectron excitations (MEEs) that can create erroneous peaks, and the existence of inequivalent absorption sites within the material. Despite these challenges, the information gained from XANES and EXAFS is crucial for understanding the local environment of holmium(3+) in various materials.

Magnetic Phenomena and Properties of Holmium 3+ Compounds

Magnetocaloric Effects in Holmium(3+)-Based Materials

The magnetocaloric effect (MCE) is a phenomenon where a material experiences a temperature change upon exposure to a varying magnetic field. This effect is central to magnetic refrigeration technology, offering an environmentally friendly and energy-efficient alternative to conventional gas compression refrigeration. nih.goviphy.ac.cnnumberanalytics.comwikipedia.org Holmium(3+)-based materials are highly promising candidates for magnetocaloric applications, particularly in cryogenic temperature ranges, including hydrogen liquefaction temperatures (around 20 K). nih.govmdpi.comacs.orgacs.org

Research has shown that holmium compounds exhibit notable MCEs. For instance, HoB₂ has been reported to possess a significant magnetic entropy change (ΔS_M) of 40.1 J kg⁻¹ K⁻¹ for a 5 T field change near its Curie temperature (T_C) of approximately 15 K, making it highly suitable for hydrogen liquefaction. nih.govmdpi.comresearchgate.net Other Ho-based compounds like HoAl₂ and Ho(Co,Ni,Fe)₂ are also recognized as potential cryomagnetic coolers. rsc.org

The MCE in holmium compounds can be influenced by various factors, including the crystal structure, the presence of other magnetic ions, and external pressure. For example, HoCrO₃ and its iron-substituted variant HoCr₀.₇Fe₀.₃O₃ have been investigated for their magnetocaloric properties, showing maximum magnetic entropy changes of 7.2 J kg⁻¹ K⁻¹ and 6.83 J kg⁻¹ K⁻¹, respectively, at 20 K under a 7 T applied field. rsc.org Similarly, HoMnO₃ single crystals exhibit an entropy change of 13.1 J kg⁻¹ K⁻¹ at 7 T near the antiferromagnetic ordering temperature of Ho³⁺. researchgate.net

Table 1: Selected Magnetocaloric Properties of Holmium(3+)-Based Materials

CompoundMaximum ΔS_M (J kg⁻¹ K⁻¹)Temperature (K)Magnetic Field Change (T)Reference
HoB₂40.1~155 nih.govmdpi.com
Ho₀.₉₃Nb₀.₀₇B₂38.22110 mdpi.com
HoCrO₃7.2207 rsc.org
HoCr₀.₇Fe₀.₃O₃6.83207 rsc.org
HoMnO₃13.1Near Ho³⁺ ordering temp.7 researchgate.net
HoAl-22.5205 researchgate.net
Ho₃Pd₂18.39.65 x-mol.net
HoCuSiEnhanced by pressureLow temperaturePermanent magnet field iphy.ac.cn
Ho₂Cu₂In21.9-7 researchgate.net
Ho₂Au₂In15.8-7 researchgate.net
HoSi₁.₆₇0.05 (J/cm³K)17.6- arxiv.org
HoGe₁.₆₇0.08 (J/cm³K)9.9- arxiv.org
HoAl₃ (trigonal)Inverse MCELow temperatures0-5 T researchgate.netarxiv.org
HoAl₃ (cubic)ComplicatedLow temperatures- arxiv.org

Principles of Magnetocaloric Cooling with Holmium(3+) Compounds

The magnetocaloric effect is fundamentally an entropically driven cooling process. kent.ac.uk It relies on the change in a material's magnetic entropy (S_M) when exposed to a varying magnetic field. numberanalytics.comwikipedia.org The process typically involves four stages in a magnetic refrigeration cycle:

Magnetization: The magnetic material is exposed to an external magnetic field. This causes the magnetic moments (spins) within the material to align with the field, leading to a decrease in magnetic entropy and a consequent increase in the material's temperature due to the transfer of entropy to the lattice (phonons). numberanalytics.comwikipedia.orgtudelft.nl

Heat Rejection: The heat generated during magnetization is then transferred to a heat sink, allowing the material to cool back to its initial temperature while still under the magnetic field. numberanalytics.com

Demagnetization: The external magnetic field is removed. This allows the magnetic moments to become more disordered, increasing the magnetic entropy. Since the process is adiabatic (insulated), this increase in magnetic entropy is compensated by a decrease in the lattice entropy, leading to a drop in the material's temperature. numberanalytics.comwikipedia.org This is also known as adiabatic demagnetization. wikipedia.orguaf.eduuvic.ca

Heat Absorption: The now cooled material absorbs heat from the surrounding environment, thereby providing the cooling effect. numberanalytics.com

Holmium(3+) ions are particularly well-suited for MCE materials due to their large number of unpaired spins and significant magnetic moment, which contribute to a large potential entropy change. kent.ac.ukaip.org The high magnetic moment of holmium makes its compounds good candidates for MCE applications. bohrium.com In antiferromagnetic holmium, a large and steep magnetization change can occur even with a small applied magnetic field, particularly during metamagnetic transitions. nih.gov

Optimization of Magnetocaloric Performance in Holmium(3+) Materials

Optimizing the magnetocaloric performance of Holmium(3+) materials involves several strategies aimed at maximizing the magnetic entropy change (ΔS_M) and refrigerant capacity (RC), ideally at low magnetic fields and relevant temperature ranges.

Material Composition and Structure:

Alloying and Substitution: Substituting holmium with other rare-earth elements or incorporating other elements can significantly influence the magnetic and magnetocaloric properties. For example, Nb substitution in HoB₂ (forming Ho₀.₉₃Nb₀.₀₇B₂) results in a smaller grain size and a higher Curie temperature, while maintaining substantial ΔS_M values (38.2 J kg⁻¹ K⁻¹ at 21 K for 10 T). mdpi.com Gd substitution in HoCrO₃ has been shown to considerably improve its MCE properties. aip.org Iron substitution in HoCrO₃ also affects its magnetocaloric properties. rsc.org

Crystal Structure and Anisotropy: The specific crystal structure and magnetic anisotropy play crucial roles. Holmium compounds with complex magnetic properties, often involving non-collinear magnetic ordering and field-induced metamagnetic transitions, can exhibit remarkable MCEs. the-innovation.org The high magnetic moment of holmium and strong magnetocrystalline anisotropy contribute to a large rotating MCE in materials like HoMn₂O₅ single crystals. bohrium.com

Thin Films: In ultrathin holmium films, finite size effects can significantly enhance MCE efficiency by inhibiting the formation of the helical state, leading to ferromagnetic behavior across a broader temperature range and potentially larger adiabatic temperature changes compared to bulk holmium. aip.org

External Parameters:

Hydrostatic Pressure: Applied hydrostatic pressure can enhance both the effective magnetic moment and the paramagnetic Curie temperature in compounds like HoCuSi, favoring ferromagnetic coupling between Ho³⁺ ions. This can lead to a large enhancement of MCE without introducing hysteresis loss, by modulating the non-collinear spin structure and affecting crystal field interactions and spin-spin coupling. iphy.ac.cn

Magnetic Field Strength and Type: While high magnetic fields (e.g., 5 T or more, requiring superconducting magnets) generally yield larger entropy changes, research is also focused on achieving high efficiency with small magnetic field changes (e.g., Δμ₀H ≤ 0.4 T) using materials like holmium, which exhibit steep magnetization changes. This approach allows for the use of permanent magnets, reducing energy costs. nih.govresearchgate.net

Minimizing Hysteresis and Enhancing Reversibility:

Materials exhibiting second-order magnetic phase transitions are preferred as they typically show no thermal hysteresis, offering reversibility and mechanical stability for cyclic operation in magnetic refrigerators. mdpi.comrsc.org HoB₂ and Ho₀.₉₃Nb₀.₀₇B₂ are examples of such materials. mdpi.com

The absence of hysteresis loss is crucial for the practical application of magnetocaloric materials. iphy.ac.cnx-mol.net

Molecular Design (Metal-Organic Frameworks):

Holmium(III)-based Metal-Organic Frameworks (MOFs) are gaining attention for their MCE at higher temperatures compared to gadolinium(III) counterparts, due to their magnetic anisotropy. rsc.org Structural interconversion in holmium(III) sesquioxalate hydrates upon dehydration/rehydration can lead to significant changes in magnetocaloric efficiency, presenting a "solvatoswitching" behavior. rsc.orgrsc.org These molecular systems offer tunable anisotropy and potential for cryomagnetic cooling near hydrogen liquefaction temperatures. acs.orgresearchgate.net

Theoretical and Computational Chemistry of Holmium 3+

Ab Initio and Multiconfigurational Calculations for Holmium(3+) Electronic States

Ab initio and multiconfigurational methods are essential for a more accurate description of the electronic states of Holmium(3+) ions, particularly due to the complex nature of their 4f electrons and strong spin-orbit coupling mdpi.com, researchgate.net. These methods, such as Complete Active Space Self-Consistent Field (CASSCF), Restricted Active Space Self-Consistent Field (RASSCF), and their subsequent perturbative corrections (e.g., CASPT2, NEVPT2) combined with spin-orbit coupling treatments (e.g., RASSI), are implemented in quantum chemistry packages like OpenMolcas eurekalert.org, bucknell.edu, researchgate.net, researchgate.net,.

These calculations are critical for understanding the energy levels, magnetic anisotropy, and slow magnetic relaxation in Holmium(III) complexes, which are relevant for single-molecule magnets (SMMs) eurekalert.org,, bucknell.edu,, researchgate.net,. For example, studies on dinuclear cyanido-bridged Ho³⁺ complexes, such as {[HoIII(4-pyridone)₄(H₂O)₂][MIII(CN)₆]}·nH₂O (M = Co, Rh, Ir), have utilized CASSCF/RASSI/SINGLE_ANISO calculations to rationalize experimental SMM characteristics eurekalert.org,, bucknell.edu. These ab initio studies revealed Orbach magnetic relaxation with varying energy barriers, indicating that the crystal-field effect on the Ho³⁺ ion plays a crucial role in determining magnetic relaxation pathways eurekalert.org,, bucknell.edu.

Furthermore, multiconfigurational calculations have been applied to mixed-valence dilanthanide complexes containing Ho³⁺, such as (CpⁱPr⁵)₂Ho₂I₃. These studies showed that the axial ligand field and a direct Ln-Ln σ-bonding interaction stabilize the maximal total |Mⱼ| ground state for Ho³⁺, leading to magnetic blocking and high coercive fields. The calculations provided insight into the stark differences in magnetic properties between Ho³⁺ and Er³⁺ analogues, attributing them to differences in the local magnetic anisotropy of the lanthanide centers.

Ab initio calculations have also been performed to determine the calorimetric electron capture spectrum of ¹⁶³Holmium, focusing on intra-atomic decay into bound states and the excitation spectrum associated with electron capture.

Ligand Field Theory and Crystal Field Parameterization for Holmium(3+) Ions

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are semi-empirical models used to describe the splitting of electronic energy levels of transition metal and lanthanide ions in coordination complexes due to interactions with surrounding ligands mdpi.com,, tandfonline.com,. For lanthanide ions like Ho³⁺, the 4f orbitals are relatively shielded, meaning the crystal field effects are generally weaker than for d-block transition metals, but still significant in determining spectroscopic and magnetic properties mdpi.com.

Crystal field parameterization involves fitting experimental energy level data to a Hamiltonian that includes free-ion parameters and crystal-field interaction parameters mdpi.com,, mdpi.com. For Ho³⁺ ions, this approach has been used to analyze energy levels in cubic elpasolite crystals like Cs₂NaHoCl₆ and Cs₂NaHoBr₆, assuming octahedral (Oₕ) site symmetry mdpi.com,. The best-fit parameter sets and calculated energy levels help in understanding the influence of the environment on the 4f¹⁰ electronic configuration mdpi.com,.

High-resolution transmission spectra of HoFe₃(BO₃)₄ single crystals have been analyzed to determine crystal-field energies of the Ho³⁺ ions in different magnetic phases. Crystal-field parameters were found based on these data and preliminary calculations using the exchange-charge model. The energy spectrum of the Ho³⁺ ion in a C₂ symmetry crystal field is defined by 15 parameters in the crystal field Hamiltonian.

The strength of the crystal field influences the spread in energy of the Stark levels of a manifold mdpi.com. For example, in Y₃Al₅O₁₂ (YAG) and Lu₃Al₅O₁₂ (LuAG) host crystals, the Stark split levels for Ho³⁺ manifolds have been measured and fitted to a free-ion plus crystal field Hamiltonian mdpi.com. Comparisons of lattice constants suggest that YAG has a slightly weaker crystal field than LuAG, leading to subtle differences in transition wavelengths mdpi.com. The nephelauxetic parameters, which describe the reduction of interelectronic repulsion in the crystal compared to the free ion, have also been determined for Ho³⁺ in various environments.

Molecular Dynamics Simulations and Force Field Development for Holmium(3+) Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules, providing insights into structural and dynamical properties of systems over time mdpi.com, eurekalert.org,, mdpi.com,,. For Holmium(3+) systems, MD simulations, particularly classical molecular dynamics (CMD), are employed to elucidate the structure and dynamics of complexes, especially those with high coordination numbers mdpi.com,.

A significant challenge in applying classical MD to lanthanide complexes like Ho³⁺ is the accurate description of their interactions within existing general force fields. To overcome this, specific force field parameters have been developed for Ho³⁺ complexes. For instance, new force-field parameters for CMD simulations were developed to study the seven-coordinate Ho(III) aqua-tris(dibenzoylmethane) (Ho-(DBM)₃·H₂O) complex mdpi.com,. This development involved structural optimization and MD steps based on ab initio calculations using the plane-wave pseudopotential method, with parameters optimized to reproduce ab initio and experimental crystalline structure data mdpi.com,.

These MD studies revealed insights into the vibrational properties and hydrogen-bond dynamics of water molecules coordinated to Ho³⁺, finding that water dynamics in Ho-(DBM)₃·H₂O were largely equivalent to bulk liquid water, except for librational motion mdpi.com. This approach is crucial for understanding water-coordinated metal complexes and can pave the way for accurate molecular simulations and property predictions for other metal complexes mdpi.com,.

The development of accurate force fields for metal ions, including lanthanides, is an ongoing area of research. Tools like MCPB.py (Metal Center Parameter Builder) are used to generate force field parameters for metal complexes, often utilizing quantum mechanics methods at the DFT level to derive parameters for all-atom MD simulations in explicit water solution bucknell.edu. Such efforts contribute to understanding complex stability, conformational features, and solvation effects, which are vital for applications like medical imaging and radiopharmaceuticals mdpi.com,, bucknell.edu.

Advanced Material Applications of Holmium 3+

Holmium(3+)-Doped Laser and Photonic Materials

Holmium(3+)-doped materials are of significant interest for laser and photonic applications, particularly in the 2-µm spectral range, due to their potential for eye-safe systems, medical surgery, and material processing researchgate.net. Holmium lasers are widely used in medical procedures like lithotripsy and various surgical operations, offering precision cutting with minimal thermal damage samaterials.comresearchgate.net.

Solid-State Laser Host Materials and Active Media with Holmium(3+)

In solid-state lasers, holmium(3+) ions serve as the active medium, embedded within various host materials. The physical properties of the host, such as thermal conductivity and thermal expansivity, are crucial for efficient laser operation uomustansiriyah.edu.iq. Holmium(3+) is often co-doped with thulium (Tm³⁺) to achieve 2.0 µm lasers, which are quasi-three-level systems requiring high excitation densities researchgate.net.

Common host materials for holmium(3+) include:

Yttrium Aluminum Garnet (YAG) (Y₃Al₅O₁₂) researchgate.netuomustansiriyah.edu.iq

Yttrium Orthoaluminate (YAlO₃) uomustansiriyah.edu.iq

Yttrium Gallium Garnet (Y₃Ga₅O₁₂) uomustansiriyah.edu.iq

Yttrium Iron Garnet (Y₃Fe₅O₁₂) uomustansiriyah.edu.iq

Yttrium Lithium Fluoride (YLiF₄) uomustansiriyah.edu.iq

Yttrium Silicate (B1173343) (Y₂SiO₅) uomustansiriyah.edu.iq

Yttrium Scandium Aluminum Garnet (Y₃Sc₂Al₃O₁₂) uomustansiriyah.edu.iq

Yttrium Scandium Gallium Garnet (Y₃Sc₂Ga₃O₁₂) uomustansiriyah.edu.iq

Silica (B1680970) glass researchgate.net

Lu₂O₃ ceramics researchgate.net

Fluoride crystals such as LiLuF₄ and LaF₃ optica.org

Research has demonstrated the suitability of Ho³⁺:LiLuF₄ and Ho³⁺:LaF₃ as active media for solid-state lasers emitting in the green spectral region. For instance, laser emission at 549.4 nm was achieved with Ho³⁺:LaF₃ at room temperature, operating in a self-pulsed regime with a maximum average output power of 7.7 mW and a repetition rate of approximately 5.3 kHz optica.org.

Optical Fibers and Waveguides Incorporating Holmium(3+) Ions

Holmium(3+) ions are incorporated into optical fibers and waveguides, which act as highly efficient gain media due to strong optical confinement rp-photonics.comall-smt.com. Holmium-doped fibers are particularly useful for lasers operating in the 1.9 to 2.2 µm range exail.com. These fibers can be pumped by thulium-doped fiber lasers exail.com.

Common host glasses for holmium(3+)-doped fibers include silicate glasses and fluorozirconate (ZBLAN) glasses rp-photonics.com. Holmium-doped optical fibers (HDOF) have also been investigated for filter applications, exhibiting strong rejection in the stop band and sharp absorption cutoffs optica.org. A Holmium-Aluminum-Germanium co-doped silica fiber has been designed for laser applications, with spectroscopic properties and energy level diagrams studied researchgate.net.

Tunable and Q-Switched Holmium(3+) Laser Systems

Holmium(3+) laser systems can be designed for tunable and Q-switched operation, providing large pulse energy and flexible pulse duration for various applications optica.org. A compact self-Q-switched wavelength-tunable Ho³⁺:ZBLAN fiber laser operating around 3 µm has been experimentally demonstrated optica.org. This system utilizes a heavily-doped Ho³⁺:ZBLAN fiber as both the optical gain medium and an equivalent saturable absorber optica.org.

Key characteristics of such systems include:

Wavelength Tunability: Continuous tuning from 2927 nm to 2960 nm by increasing pump power optica.org. Further tuning from 2923 nm to 2965 nm can be achieved using a loss-adjusting technique optica.org.

Pulse Characteristics: Stable self-Q-switched pulses around 2.9 µm with a low threshold of 36.6 mW optica.org. Pulse widths can be tuned from 3.03 to 1.44 µs, with repetition rates ranging from 25.4 to 67.8 kHz optica.org.

Passive Q-switching: Graphene oxide-based saturable absorbers have been used to achieve Q-switched pulses at 2058 nm in Ho-doped fiber lasers. Pulse widths varied from 2.01 to 1.56 µs, and repetition rates from 45.56 to 56.12 kHz, with maximum average optical power of ~11.61 mW and pulse energy of 207.05 nJ mdpi.com.

Co-doped systems: Thulium-Holmium co-doped fibers are also used as saturable absorbers in Q-switched fiber lasers, enabling tunable single-wavelength and dual-wavelength operation in the 2.0 µm region tudublin.ie.

Table 1: Representative Holmium(3+)-Doped Laser System Performance

Laser TypeWavelength Range (nm)Pulse Width (µs)Repetition Rate (kHz)Average Power (mW)Pump Power (mW)Reference
Self-Q-switched Ho³⁺:ZBLAN Fiber2927-29601.5467.83.1736.6 (threshold) optica.org
Self-Q-switched Ho³⁺:ZBLAN Fiber2923-29651.44-3.0325.4-67.8-207.7 optica.org
Q-switched Ho-doped Fiber (GO SA)20581.56-2.0145.56-56.1211.61759-1072 mdpi.com
Q-switched Tm-Ho Co-doped Fiber1911.5-1932.50.92-19.0627.26-99.6727.4200-700 tudublin.ie

Luminescent Phosphors and Display Technologies Utilizing Holmium(3+)

Holmium(3+) ions are critical in developing luminescent phosphors and advanced display technologies due to their distinct luminescent properties, particularly their ability to generate precise colors and manipulate light sfa-oxford.com. Holmium specializes in generating unique optical properties, especially in specialized lighting technologies sfa-oxford.com.

Design of Holmium(3+)-Activated Phosphors for High Efficiency

The design of holmium(3+)-activated phosphors focuses on achieving high efficiency, particularly for green emission. Ho³⁺-doped phosphors show characteristic emission peaks in the green and red regions acs.org. For instance, Ho³⁺-doped Ca₃(VO₄)₂ phosphors exhibit robust green emission at 541 nm when excited at 451 nm, with an optimal Ho³⁺ concentration of 0.05 mol researchgate.net. The high branching ratios (83%) and emission cross-sections (1.6 × 10⁻²¹ cm²) suggest their suitability for efficient green-emitting device applications researchgate.net.

Energy transfer mechanisms are often employed to enhance the luminescence intensity of Ho³⁺. Ytterbium (Yb³⁺) is commonly used as a sensitizer (B1316253), as Ho³⁺ has a lower absorption cross-section at 980 nm excitation compared to Yb³⁺ acs.orgeurekaselect.com. Efficient energy transfer from Yb³⁺ to Ho³⁺ ions has been observed in upconversion processes acs.org. For example, Yb³⁺/Ho³⁺ co-doped YPO₄ nano phosphors synthesized via the polyol route exhibit both up-conversion and down-conversion characteristics, with strong up-conversion emission peaks at 550 nm and 650 nm under 980 nm laser irradiation eurekaselect.com. Similarly, Bi³⁺ co-doping in yttrium oxyfluoride (YOF) has been shown to enhance infrared (IR) emission from Ho³⁺, with an energy transfer efficiency calculated to be 69% researchgate.net.

The luminescence intensity of Ho³⁺ in YVO₄:Ho³⁺-Yb³⁺-K⁺ nanophosphors increases with K⁺ co-doping, with optimal intensity observed at 7 at.% K⁺ acs.org. The highest luminescence intensity for Ho³⁺ in this system is observed at 540 nm, with excitation at 310 nm acs.org.

Table 2: Luminescence Properties of Holmium(3+)-Activated Phosphors

Phosphor MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Optimal Ho³⁺ Conc. (mol%)Branching Ratio (%)Emission Cross-Section (cm²)Reference
Ca₃(VO₄)₂:Ho³⁺451541 (green)0.05831.6 × 10⁻²¹ researchgate.net
Y₂O₃:Ho³⁺363, 448550 (green)1-- researchgate.net
YPO₄:Yb³⁺/Ho³⁺ (up-conversion)980550, 650--- eurekaselect.com
YVO₄:Ho³⁺-Yb³⁺-K⁺310540--- acs.org
YOF:Bi³⁺, Ho³⁺ (IR emission)265 (Bi³⁺)IR region0.8-5-- researchgate.net
LaVO₄:Ho³⁺290-350545 (green), 655 (red)3-- researchgate.net

Application of Holmium(3+) Luminescence in Advanced Display Systems

Holmium(3+) luminescence is highly suitable for advanced display systems, particularly for applications requiring green emissions researchgate.net. The CIE (Commission Internationale de l'Éclairage) coordinates of Ho³⁺-doped phosphors confirm their potential for green emissions, making them suitable for solid-state lighting and display technology researchgate.netresearchgate.net. For instance, Y₂O₃:Ho³⁺ transparent ceramics exhibit strong green luminescence at 550 nm under blue excitation, confirming their candidacy for solid-state lighting applications researchgate.net.

Phosphors, including those activated by holmium(3+), are common light-emitting materials in various display technologies. These include traditional displays like Cathode Ray Tubes (CRTs), Plasma Display Panels (PDPs), and Field Emission Displays (FEDs), as well as modern Liquid Crystal Displays (LCDs) where phosphors are used in backlights phosphor-technology.comphosphor.com. Holmium(3+)-doped materials are also being explored for microLED and flexible display technologies, where phosphors can down-convert blue light into red/green or white light, offering superior brightness and stability compared to quantum dots phosphor.com.

Holmium(3+) compounds also contribute to optical thermometry by exploiting the luminescence re-absorption effect, where sharp re-absorption lines of Ho³⁺ electronic transitions within ligand emission bands show strong thermal variation, allowing for highly sensitive ratiometric optical thermometers rsc.orgrsc.org.

Catalytic and Photocatalytic Applications of Holmium(3+)-Containing Materials

Holmium(3+)-containing materials exhibit significant potential in both heterogeneous and homogeneous catalysis, as well as in photocatalytic processes for environmental remediation and synthetic chemistry.

Holmium(3+) as a Component in Heterogeneous and Homogeneous Catalysis

Holmium compounds, including oxides, halides, and nitrates, are valuable in various chemical processes, notably in catalysis and high-temperature reactions. samaterials.com Holmium's stable trivalent state underpins its chemical behavior, making its compounds useful in diverse catalytic applications. samaterials.com

In heterogeneous catalysis , holmium oxides (Ho₂O₃) serve as highly active catalysts for chemical processing applications. qsrarematerials.com Research indicates that the surface of Ho₂O₃ exposes Lewis acid sites (cus Ho³⁺) and highly reactive basic sites (O²⁻ and/or OH⁻), enabling it to function as a dual-functioning catalyst. researchgate.net For instance, Ho₂O₃ has been shown to catalyze the decomposition of 2-propanol at temperatures ≥520K, yielding propene through dehydration and acetone (B3395972) through dehydrogenation. researchgate.net At higher temperatures (≥570K), acetone can further react to produce isobutene, methane, and carbon dioxide. researchgate.net

Holmium also acts as a promotional agent in various catalytic systems. For example, holmium-modified Fe-Mn/TiO₂ catalysts have demonstrated enhanced performance in low-temperature selective catalytic reduction (SCR) of NOₓ with ammonia (B1221849) (NH₃-SCR). icm.edu.pl An optimal Ho/Ti molar ratio of 0.1 resulted in 85% NOₓ conversion at 60 °C, increasing to 90% at 120 °C, and showing superior sulfur-poisoning resistance. researchgate.neticm.edu.pl The introduction of holmium has been observed to increase the strength of acidic sites in catalysts, which positively influences NO conversion. icm.edu.pl

Metal-organic frameworks (MOFs) incorporating trivalent lanthanides, including holmium, have been explored for their heterogeneous catalytic activity. These MOFs have been evaluated in one-pot cyanosilylation reactions, using benzaldehyde (B42025) as a substrate, demonstrating their catalytic efficiency and reusability. researchgate.net

In homogeneous catalysis , holmium(3+) perchlorate (B79767) (Ho(ClO₄)₃) has been utilized as a catalyst in organic synthesis, specifically in hydroformylation and hydrogenation reactions. ontosight.ai Similarly, holmium(III) sulfate (B86663) (Ho₂(SO₄)₃) finds application as a catalyst in various chemical reactions, including the production of polyethylene (B3416737) and polypropylene. ontosight.ai Furthermore, holmium acetate (B1210297) solutions are employed in petrochemical cracking and automotive catalysts. americanelements.com Rare earth tris(alkyl) complexes, a class that includes holmium compounds, are recognized as precursors and effective homogeneous catalysts for alkene polymerization and alkane functionalization. researchgate.net

Holmium(3+)-Doped Photocatalysts for Environmental and Synthetic Applications

Holmium(3+) doping significantly enhances the photocatalytic activity of various semiconductor materials, making them effective for environmental remediation and synthetic processes under both UV and visible light irradiation. Holmium is a commonly used rare earth metal dopant for titanium dioxide (TiO₂), a widely studied photocatalyst. mdpi.com

Enhanced Photocatalytic Performance: Ho³⁺ doping in TiO₂ nanoparticles has been shown to improve photocatalytic efficiency by inhibiting the growth of crystalline size, increasing surface area, and delaying the recombination of photogenerated electron-hole pairs. icm.edu.plresearchgate.netresearchgate.net This leads to better charge carrier separation and utilization. For instance, holmium-doped TiO₂ nanoparticles prepared by the sol-gel method exhibited improved photocatalytic activity for the photodegradation of methyl orange under UV irradiation. researchgate.net Studies have also demonstrated that Ho-doped TiO₂ samples outperform pure TiO₂ in the photodegradation of safranin O dye, as well as in DNA binding, antibacterial, and antioxidant activities. icm.edu.pl

Beyond TiO₂, holmium(3+) has been successfully incorporated into other semiconductor photocatalysts, including zinc oxide (ZnO) and cadmium sulfide (B99878) (CdS), enhancing their structural and optical features for photocatalytic applications. researchgate.net

Visible Light Activity and Environmental Applications: The co-doping of vanadium pentoxide (V₂O₅) with holmium (Ho) and ytterbium (Yb) has resulted in a highly efficient photocatalyst for pollutant removal from industrial wastewater. This co-doped system achieved a degradation efficiency of 95% for methylene (B1212753) blue at an optimal pH of 7 under visible light, demonstrating a high rate constant of 24 × 10⁻³ min⁻¹. nih.gov

Holmium doping also enhances the visible light photocatalytic performance of graphitic carbon nitride (g-C₃N₄, or CN). Ho-doped g-C₃N₄ (HoCN) nanoparticles exhibit improved photocatalytic activities for methylene blue degradation under visible light. researchgate.net This enhancement is attributed to the formation of oxygen vacancies and surface defects induced by Ho³⁺ ions, which facilitate dye adsorption and efficient separation of electron-hole pairs. researchgate.net These oxygen vacancies create an excited energy level below the conduction band of CN, promoting effective visible light absorption. researchgate.net

Furthermore, core-shell composites of silver phosphate (B84403) (Ag₃PO₄) and holmium phosphate (HP) have been developed. These Ag₃PO₄@HP composites show significantly enhanced photocatalytic activity for the degradation of organic dyes under visible light, attributed to the heterojunction structure that improves charge separation efficiency. rsc.org

The table below summarizes some key findings regarding holmium(3+) in photocatalytic applications:

Photocatalyst SystemDoping Effect of Ho³⁺Application/Target PollutantKey FindingsReference
TiO₂ nanoparticlesInhibits crystal growth, increases surface area, delays e⁻/h⁺ recombinationMethyl orange photodegradationImproved photocatalytic activity under UV irradiation. researchgate.net
TiO₂ nanoparticlesReduces crystallite size, expands crystal lattice, improves charge separationSafranin O dye photodegradation, DNA binding, antibacterial, antioxidantBetter performance than pure TiO₂. icm.edu.pl
ZnO nanoparticlesDecreases electron-hole recombination rate, alters morphology, red-shifts optical band gapRhodamine B (RhB) degradationEnhanced photocatalytic performance, optimal at 3 mol% Ho³⁺. researchgate.net
V₂O₅ (co-doped with Yb)Synergistic effects on structural and optical properties, faster photodegradationMethylene blue degradation in industrial wastewater95% degradation efficiency, high rate constant (24 × 10⁻³ min⁻¹). nih.gov
g-C₃N₄ (HoCN)Forms oxygen vacancies and surface defects, enhances visible light absorption, separates e⁻/h⁺ pairsMethylene blue degradationImproved photocatalytic activities under visible light. researchgate.net
Ag₃PO₄@Holmium Phosphate (HP)Forms core-shell heterojunction, improves charge separation efficiencyOrganic dye degradationEnhanced photocatalytic activity under visible light. rsc.org

Sensing and Optical Thermometry Based on Holmium(3+) Luminescence

The distinct luminescent properties of holmium(3+) ions, arising from their 4f electron transitions, make them excellent candidates for advanced sensing applications and optical thermometry.

Luminescence-Based Chemical and Environmental Sensing with Holmium(3+) Probes

Holmium(3+) ions serve as effective luminescent probes for chemical and environmental sensing due to their sharp emission bands and sensitivity to their local environment. Holmium(3+) perchlorate (Ho(ClO₄)₃) is commonly used as a standard in spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, highlighting its well-defined spectral characteristics. ontosight.ai Holmium(III) nitrate (B79036) pentahydrate is also noted for its interest in the field of luminescence. cymitquimica.com

The luminescence properties of Ho³⁺ ions are highly dependent on the host matrix and excitation wavelength. For instance, in lanthanum aluminate (LaAlO₃) nanoparticles, the photoluminescence emission spectra of Ho³⁺-doped materials reveal specific transitions (e.g., ⁵S₂→⁵I₈), and the optimal holmium ion concentration for luminescence has been determined. researchgate.net The Dieke energy level diagram for Ho³⁺ ions is crucial for understanding the photoluminescence emission processes and designing effective luminescent probes. researchgate.net

Optical Thermometry Utilizing Temperature-Dependent Holmium(3+) Emission

Optical thermometry, which relies on the temperature-dependent luminescence of materials, is a rapidly developing field where holmium(3+) ions play a significant role. The unique energy level structure of Ho³⁺ allows for temperature-sensitive emission, particularly through upconversion luminescence processes.

Coordination complexes of lanthanide(3+) ions, including Ho(III) complexes, can combine single-molecule magnetism (SMM) with thermally modulated luminescence, making them applicable in optical thermometry. researchgate.netacs.org Researchers are exploring innovative approaches to develop high-performance SMM-based optical thermometers by leveraging the tunable anisotropy and luminescence re-absorption effects of Ho(III) complexes. researchgate.netacs.org

For example, in Lu₂Mo₄O₁₅:Yb³⁺/Ho³⁺ upconverting materials, a highly sensitive response of luminescence chromaticity to laser power has been observed, indicating their potential for optical temperature sensing. rsc.org Similarly, enhanced photoluminescence and temperature sensing performance have been reported in rare earth-doped SrMoO₄ phosphors through aliovalent doping, where Ho³⁺ contributes to the upconversion luminescence critical for thermometry. rsc.org

The principle often involves monitoring the intensity ratio of two thermally coupled energy levels of the Ho³⁺ ion, whose populations are sensitive to temperature changes. This ratiometric approach allows for self-calibrated temperature measurements, independent of excitation intensity fluctuations.

Holmium(3+) in Quantum Information and Advanced Data Storage Technologies

Holmium(3+) ions possess remarkable magnetic properties that make them highly relevant for emerging technologies in quantum information and advanced data storage.

Holmium metal exhibits incredible magnetic properties. lynasrareearths.com At typical temperatures, it is paramagnetic, but upon cooling below 19 Kelvin, it transitions to a ferromagnetic state, demonstrating one of the highest magnetic strengths among all elements. qsrarematerials.com This characteristic enables holmium alloys to be used in the creation of strong permanent magnets. qsrarematerials.com

The unique magnetic behavior of Ho³⁺ ions, particularly their single-molecule magnetism (SMM) properties, is being investigated for high-density data storage applications. SMMs are molecular compounds that can retain their magnetization in the absence of an external magnetic field at certain temperatures, making them potential candidates for molecular-scale data bits. While dysprosium(III) (Dy³⁺)-based molecular magnets have received considerable attention, holmium(III)-based molecular magnets are also a subject of active research. researchgate.net Although Ho³⁺ ions are more susceptible to fast magnetic relaxation due to quantum tunneling of magnetization (QTM) compared to Dy³⁺, their f¹⁰ electronic configuration with a free-ion J-value of 8 makes them equally valid for molecular magnetic purposes. researchgate.net Advances in designing Ho(III) complexes with optimized coordination environments aim to mitigate QTM and enhance their magnetic anisotropy, thereby improving their performance as SMMs. researchgate.net

Furthermore, holmium's magnetic properties are crucial in fundamental physics research related to rare earth magnetism and supercooling phenomena. qsrarematerials.com The integration of Ho³⁺ ions into various host matrices allows for the exploration of quantum coherence and spin dynamics, which are foundational to the development of quantum computing and quantum memory devices. The ability to precisely control and manipulate the spin states of individual Ho³⁺ ions or small clusters holds promise for building robust quantum bits (qubits) and for developing next-generation data storage solutions with significantly higher densities and faster access times than current technologies.

Environmental and Geochemical Chemistry of Holmium 3+

Holmium(3+) Speciation and Transport in Aquatic and Terrestrial Systems

The environmental behavior of Holmium(3+) is largely governed by its speciation, which dictates its mobility and bioavailability in diverse natural systems. In aqueous solutions, Holmium predominantly exists as the trivalent Ho³⁺ ion wikipedia.orgfrontiersin.org. The distribution of REEs, including Holmium(3+), in seawater is influenced by oceanographic parameters and mixing processes in estuaries frontiersin.org.

Adsorption and Desorption Processes of Holmium(3+) on Mineral Surfaces

Adsorption and desorption processes play a critical role in controlling the mobility and distribution of Holmium(3+) in both aquatic and terrestrial environments. Holmium(3+) can interact with various mineral surfaces, including clay minerals, iron (oxyhydr)oxides, and manganese oxides researchgate.netuq.edu.au. Research indicates that Holmium shows greater reactivity with oxide mineral surfaces compared to yttrium (Y), its geochemical twin, which has an anomalously low affinity for iron (oxyhydr)oxides relative to lanthanides with similar ionic radii researchgate.net.

The preferential retention of Holmium over yttrium in secondary minerals during REE cycling in soils has been observed, leading to distinct fractionation patterns in the Y/Ho ratio researchgate.net. This decoupling of Y from Ho can serve as a silicate (B1173343) weathering proxy, tracking adsorption-desorption processes related to REE interaction with pedogenic phases, particularly iron (oxyhydr)oxides researchgate.netresearchgate.net. For instance, in Hawaiian soils derived from basaltic parent materials, the chondrite-normalized Y/Ho ratio in subsurface soils decreased significantly with weathering, indicating preferential retention of Ho researchgate.net. Short-time dissolution experiments have also revealed preferential release of Y relative to Ho at intermediate pH values, where aqueous REE concentrations are governed by proton competition for adsorption sites researchgate.net.

Complexation of Holmium(3+) with Natural Organic Matter and Dissolved Ligands

The complexation of Holmium(3+) with natural organic matter (NOM) and various dissolved inorganic ligands significantly influences its speciation and transport. In aqueous solutions, REEs, including Holmium(3+), tend to form complexes primarily with carbonates, but also with sulfates, chlorides, silicates, and fluorides frontiersin.orgresearchgate.netijc.orgskb.se.

High pH values and complexation with organic ligands can inhibit the fractionation of dissolved REEs during estuarine mixing frontiersin.org. Specifically, heavy rare-earth elements (HREEs), which include Holmium, are predominantly bound by stable carbonate complexes, while light rare-earth elements (LREEs) exhibit a greater proportion of free metal ions and tend to be more reactive through sorption processes frontiersin.org. The stability of metal-acetate complexes with lanthanides, for example, has been shown to increase with increasing temperature researchgate.net. Experimental data on aqueous lanthanide hydroxide, carbonate, sulfate (B86663), and phosphate (B84403) complexes at elevated temperatures are generally scarce, highlighting areas for further research researchgate.netskb.se.

Advanced Separation and Recovery Methodologies for Holmium(3+)

Given the increasing importance of rare-earth metals like Holmium(3+) in various high-tech applications, including ceramics, lasers, and the nuclear industry, efficient separation and recovery methodologies are crucial tandfonline.com. Holmium is a relatively rare lanthanide, and its content in minerals like monazite (B576339) is often low, making its recovery from various sources essential wikipedia.orgiaea.org.

Solvent Extraction and Ion Exchange Techniques for Holmium(3+) Separation

Solvent extraction and ion exchange are well-established techniques for the effective separation, purification, recovery, and concentration of metal ions, including Holmium(3+), from aqueous solutions wikipedia.orgiaea.orgwikipedia.org.

Solvent Extraction: Bis(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely used extractant for the solvent extraction of rare-earth elements, including Holmium(3+) osti.govalibaba.comtandfonline.com. Studies have shown that Holmium(III) and yttrium(III) can be extracted with D2EHPA (HR) as MR₃·3HR into the organic phase from nitrate (B79036) media osti.gov. The extraction equilibrium constants have been evaluated, and it has been established that dimeric D2EHPA can be adsorbed at the interface between the organic and aqueous phases osti.gov. The extraction efficiency of D2EHPA is high, and it maintains effectiveness across a range of temperatures and pH levels alibaba.com. Other extractants like Cyanex have also been explored for the separation of rare-earth elements researchgate.net.

Ion Exchange: Ion exchange techniques are highly efficient for the separation and purification of rare earths wikipedia.orgiaea.org. Amberlite IRC748, a chelating resin containing an iminodiacetic acid functional group, has been investigated for the separation of Holmium(III) from aqueous chloride media iaea.org. The adsorption of Holmium(III) onto Amberlite IRC748 is strongly dependent on the pH of the medium, with enhanced adsorption observed as the pH increases from 1 to 4 iaea.org. In batch systems, this resin exhibited a high Holmium(III) ion uptake of 180 mg/g at 298 K and an initial pH of 4 iaea.org. The adsorption data for Holmium(III) on Amberlite IRC748 fit well with the Langmuir isotherm model, suggesting monolayer coverage iaea.org. Kinetic studies indicate that the adsorption process follows a pseudo-second-order kinetic equation iaea.org.

Table 1: Adsorption Characteristics of Holmium(III) on Amberlite IRC748

ParameterValue / ObservationSource
Maximum Ho(III) Uptake180 mg/g iaea.org
Optimal pH4 iaea.org
Temperature298 K iaea.org
Isotherm ModelLangmuir (monolayer coverage) iaea.org
Kinetic ModelPseudo-second-order iaea.org
Adsorption NatureExothermic (ΔH = -11.5 kJ/mole) iaea.org

Development of Novel Adsorbents for Holmium(3+) Recovery

The development of novel adsorbents offers promising avenues for the cost-effective and efficient recovery of Holmium(3+). Biosorption, utilizing biomass as an adsorbent, is one such approach.

Biosorption: Studies have explored the biosorption of Holmium(III) from aqueous solutions using raw and chemically treated bark powder of Mangifera indica (mango tree) tandfonline.comnih.govtandfonline.com. Batch experiments demonstrated that acid-treated bark powder exhibited a significantly higher percentage removal of Holmium(III) (93.44%) compared to untreated bark powder, even with a lesser amount of adsorbent tandfonline.comnih.govtandfonline.com. The kinetics of the biosorption process follow a pseudo-second-order model tandfonline.comnih.govtandfonline.com. Thermodynamic studies indicate that the adsorption process is spontaneous (negative Gibbs free energy change, ΔG°) and endothermic (positive enthalpy change, ΔH°) tandfonline.comnih.govtandfonline.com. The equilibrium data were well-described by the Langmuir adsorption isotherm, confirming monolayer coverage tandfonline.comnih.govtandfonline.com. This suggests that acid-treated Mangifera indica bark powder can serve as a cost-effective and efficient bio-adsorbent for Holmium(III) recovery tandfonline.comnih.govtandfonline.com.

Table 2: Biosorption Characteristics of Holmium(III) using Mangifera indica Bark Powder

Adsorbent TypePercentage Removal of Ho(III)Kinetic ModelIsotherm ModelThermodynamic NatureSource
Raw Mangifera indica BarkLowerPseudo-second-orderLangmuirSpontaneous, Endothermic tandfonline.comnih.govtandfonline.com
Acid-treated Mangifera indica Bark93.44%Pseudo-second-orderLangmuirSpontaneous, Endothermic tandfonline.comnih.govtandfonline.com

While not explicitly detailed as adsorbents for recovery in the provided search results, the broader field of novel adsorbents also includes materials like nanoparticles and metal-organic frameworks (MOFs), which are areas of active research for rare-earth element recovery due to their high surface areas and tunable properties americanelements.combohrium.comsigmaaldrich.com.

Emerging Research Directions and Future Outlook for Holmium 3+

Integration of Holmium(3+) into Nanoscale Architectures and Hybrid Materials

The integration of Holmium(3+) into nanoscale architectures and hybrid materials is a rapidly expanding field, aiming to leverage the unique properties of Ho³⁺ within confined or composite environments. Researchers are exploring the incorporation of Ho³⁺ into various nanostructures, including nanoparticles, nanowires, and thin films, as well as into hybrid materials such as Metal-Organic Frameworks (MOFs) and organic-inorganic composites.

Nanoparticles: Holmium-doped nanoparticles, particularly holmium oxide (Ho₂O₃) nanoparticles, are being investigated for their potential in near-infrared (NIR) imaging and photocatalysis. Ho₂O₃ nanoparticles have demonstrated NIR fluorescence in the 800–1100 nm range under 785 nm excitation, showing promise for deep tissue imaging with an imaging depth of up to 2.2 cm. mdpi.com These nanoparticles also exhibit photocatalytic capabilities for dye degradation. mdpi.com Holmium(3+) ion-doped iron oxide nanoparticles have been synthesized via the sol-gel method, showing potential for microwave applications due to their dielectric and magnetic properties. colab.ws Holmium-doped titanium dioxide (TiO₂) nanoparticles have been prepared by the sol-gel method, with holmium doping increasing the surface area of TiO₂ nanoparticles and inhibiting crystal growth and phase transformation, leading to high photocatalytic activities. researchgate.net

Hybrid Materials: Holmium-based MOFs (Ho-MOFs) are gaining attention for their potential in various applications, including gas separation, catalysis, and biomedical uses. researchgate.netmdpi.comresearchgate.netmdpi.com Ho-MOFs have been synthesized with different structures and particle forms depending on the ligand used, and have shown promise as modifiers for polyether block amide (PEBA) membranes, improving flux and rejection coefficients for dye removal. mdpi.comnih.gov The coordination around the holmium center in some MOFs contributes to their thermal stability. researchgate.net Organic Holmium(III) complexes are also being studied as potential bright emitters in thin films, with research focusing on efficient sensitization schemes for 2 µm optical emission. acs.org Bioinspired metal-ligand networks incorporating Ho³⁺ can lead to the modulation of mechanical, magnetic, and fluorescent properties. acs.org

Advanced Characterization Techniques and In-Situ Probes for Holmium(3+) Systems

Advanced characterization techniques are crucial for understanding the intricate behavior of Holmium(3+) ions within complex material systems. These techniques provide detailed insights into the local environment, electronic structure, and dynamic processes involving Ho³⁺.

Spectroscopic Techniques: Time-resolved luminescence spectroscopy is vital for studying the excited-state dynamics and energy transfer processes in Ho³⁺-doped materials, especially in upconversion systems where energy transfer from sensitizer (B1316253) ions like Yb³⁺ to Ho³⁺ is observed. acs.org X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are used to determine the oxidation state and local coordination environment of Ho³⁺. mdpi.comresearchgate.net Infrared (IR) spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, is employed to characterize adsorption sites (acidic and basic sites) on holmium oxide surfaces and to identify functional groups in Ho³⁺ compounds and MOFs. researchgate.netmdpi.comresearchgate.netscirp.org Infrared ion spectroscopy (IRIS) has been used to characterize Holmium(III)-acetylacetonate complexes, providing insights into their coordination geometries. researchgate.net

Microscopy and Diffraction: Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable for visualizing the morphology, size, and crystal structure of Ho³⁺-containing nanomaterials. mdpi.comresearchgate.netacs.orgresearchgate.net Powder X-ray Diffraction (PXRD) is routinely used to confirm the crystal structure, phase purity, and crystallite size of synthesized Holmium(3+) compounds and doped materials. mdpi.comcolab.wsresearchgate.netmdpi.comacs.orgscirp.orgacs.orgresearchgate.net

In-Situ/Operando Probes: While specific examples for in-situ probes directly applied to Holmium(3+) systems are still emerging, the general trend in materials science involves using in-situ techniques to monitor reactions and property changes under real-time operating conditions. For instance, in-situ infrared spectroscopy has been used to study the surface acid-base properties of holmium oxide catalysts. researchgate.net Such approaches allow for a deeper understanding of catalytic mechanisms or the evolution of material properties in dynamic environments. Fluorescence in situ hybridization (FISH), while primarily a biological technique, highlights the broader concept of "in situ" probing to locate specific elements or molecules within a matrix. nih.govidtdna.commdpi.com

Artificial Intelligence and Machine Learning in Holmium(3+) Material Discovery and Property Predictionmdpi.com

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing materials science by accelerating the discovery, design, and property prediction of novel compounds, including those containing Holmium(3+). arxiv.orgresearchgate.net

Accelerated Discovery and Design: AI/ML models can predict material properties (e.g., luminescence efficiency, magnetic susceptibility, catalytic activity) based on structural and compositional data, significantly reducing the need for extensive experimental trials. arxiv.orgresearchgate.netlumi-supercomputer.eufrontiersin.org This includes the use of deep learning, graph neural networks, and Bayesian optimization. arxiv.orgresearchgate.net

High-Throughput Screening and Inverse Design: ML-driven approaches enable high-throughput virtual screening of vast material databases, identifying promising candidates for specific applications. lumi-supercomputer.eu Furthermore, AI facilitates inverse design, where desired properties are used to guide the computational generation of new material structures. researchgate.netfrontiersin.org

Autonomous Experimentation: The integration of AI with robotic laboratories and high-throughput computing is establishing fully automated pipelines for rapid synthesis and experimental validation, drastically cutting down the time and cost associated with material discovery. arxiv.orgresearchgate.net

Addressing Data Limitations: While materials research often faces challenges with limited data availability, new ML algorithms like Extrapolative Episodic Training (E2T) are being developed to enable predictions beyond the distribution of training data, even for materials with elemental and structural features not present in the initial dataset. eurekalert.org

Sustainable and Green Chemistry Approaches in Holmium(3+) Synthesis and Application

As the demand for rare earth elements like holmium grows, there is an increasing emphasis on developing sustainable and green chemistry approaches for their synthesis and application to minimize environmental impact.

Eco-friendly Synthesis Methods: Research focuses on reducing the use of hazardous solvents and reagents, minimizing waste generation, and lowering energy consumption during the synthesis of Holmium(3+) compounds. This includes exploring methods such as hydrothermal and solvothermal synthesis, which can be more environmentally benign than traditional high-temperature routes. For instance, holmium oxide nanostructures have been successfully produced through facile sonochemical and precipitation methods using holmium nitrate (B79036) as a precursor. researchgate.net

Waste Reduction and Recycling: Efforts are directed towards developing processes that allow for the efficient recovery and recycling of holmium from spent materials, contributing to a circular economy model. This is particularly relevant for materials used in high-value applications.

Biocompatible Materials: In biomedical applications, the focus is on synthesizing Ho³⁺-containing materials with low cytotoxicity and high biocompatibility, such as PEG-modified HoF₃ nanoparticles for dual-modal imaging. researchgate.net This aligns with green chemistry principles by designing materials that are safer by design.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Holmium(3+) complexes in aqueous solutions?

  • Methodological Answer : Synthesis typically involves dissolving holmium oxide (Ho₂O₃) in concentrated perchloric or hydrochloric acid under controlled pH to form Ho³⁺ complexes. Characterization methods include UV-Vis spectroscopy (to identify f-f electronic transitions) and inductively coupled plasma mass spectrometry (ICP-MS) for quantitative analysis. For structural confirmation, X-ray diffraction (XRD) or extended X-ray absorption fine structure (EXAFS) can be employed to analyze coordination geometry .
  • Key Considerations : Ensure pH stability during synthesis, as Ho³⁺ tends to hydrolyze above pH 4. Use chelating agents (e.g., EDTA) to stabilize the ion in solution for reproducible results .

Q. How can researchers safely handle and store Holmium(3+) compounds in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Handling : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation of fine powders .
  • Storage : Keep in airtight containers labeled with hazard warnings. Store away from oxidizing agents to prevent reactive decomposition .
    • Ethical Compliance : Document safety protocols in experimental proposals, including waste disposal procedures for toxic byproducts .

Q. What spectroscopic techniques are most effective for analyzing the electronic structure of Holmium(3+) in doped materials?

  • Methodological Answer :

  • Photoluminescence (PL) Spectroscopy : Measures emission peaks (e.g., 2 μm emission from ⁵I₇ → ⁵I₈ transitions in Ho³⁺-doped ZBLAN glasses) .
  • X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states and ligand bonding environments .
    • Data Interpretation : Compare experimental spectra with computational models (e.g., Judd-Ofelt theory) to quantify radiative lifetimes and quantum efficiencies .

Advanced Research Questions

Q. How do energy transfer mechanisms between Holmium(3+) and co-dopants (e.g., Pr³⁺) influence laser material performance?

  • Methodological Answer :

  • Experimental Design : Co-dope ZBLAN glass with Ho³⁺ and Pr³⁺. Measure luminescence decay dynamics under 532 nm excitation to quantify energy transfer rates .
  • Key Findings : Pr³⁺ co-doping reduces ⁵I₇ state lifetime in Ho³⁺ by 40% via cross-relaxation, enhancing population inversion efficiency for mid-infrared lasers .
    • Contradiction Resolution : If experimental rates deviate from Burshtein model predictions, re-evaluate assumptions (e.g., dipole-dipole interaction dominance) using time-resolved spectroscopy .

Q. What strategies mitigate data inconsistencies in quantifying Holmium(3+) concentration in environmental samples?

  • Methodological Answer :

  • Calibration : Use internal standards (e.g., Yb³⁺) during ICP-MS analysis to correct for matrix effects .
  • Cross-Validation : Compare results from neutron activation analysis (NAA) and ion chromatography to identify systematic errors .
    • Case Study : Discrepancies in Ho³⁺ solubility data in phosphate matrices were resolved by standardizing temperature (±0.1°C) and ionic strength during measurements .

Q. How can researchers optimize experimental designs to study Holmium(3+)’s role in upconversion nanomaterials?

  • Methodological Answer :

  • Controlled Synthesis : Use hydrothermal methods to prepare Ho³⁺-doped NaYF₄ nanoparticles. Vize_parameterize dopant concentration (0.1–2 mol%) and annealing temperature (200–400°C) to maximize upconversion efficiency .
  • Advanced Characterization : Employ TEM-EDS for elemental mapping and femtosecond pulsed lasers to probe upconversion kinetics .
    • Theoretical Integration : Apply rate equation models to predict population dynamics under continuous-wave vs. pulsed excitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.